8-Bromo-3'-guanylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86808-63-1 |
|---|---|
Molecular Formula |
C10H13BrN5O8P |
Molecular Weight |
442.12 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13BrN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-4(18)5(2(1-17)23-8)24-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
SUVSKXLGKWAYKC-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)OP(=O)(O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-3'-guanylic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-3'-guanylic acid (8-Br-3'-GMP) is a brominated purine nucleotide and a derivative of guanosine monophosphate. While its close analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), is well-characterized as a potent activator of protein kinase G (PKG), this compound remains a less explored molecule. This technical guide provides a comprehensive overview of the known and inferred structural and physicochemical properties of this compound, its potential biological significance, and methodologies for its synthesis and study. This document aims to serve as a foundational resource for researchers interested in exploring the unique biological activities and therapeutic potential of this compound.
Introduction
Guanosine nucleotides are fundamental to a myriad of cellular processes, including signal transduction, energy metabolism, and as precursors for nucleic acid synthesis.[1] Chemical modification of these nucleotides, such as bromination at the C8 position of the guanine base, can significantly alter their chemical and biological properties. The bromine atom at this position induces a syn conformation around the glycosidic bond, which can lead to altered interactions with target proteins.[2]
While much of the research focus has been on 8-Br-cGMP, a cell-permeable and phosphodiesterase-resistant analog of cGMP, its non-cyclic counterpart, this compound, presents an intriguing subject for investigation. Understanding the distinct properties and biological effects of the 3'-monophosphate form is crucial for elucidating its potential roles in cellular signaling and for the development of novel therapeutic agents.
Structure and Properties
The precise experimental data for this compound is limited. Therefore, some properties are inferred from its constituent parts (8-bromoguanosine and 3'-guanylic acid) and its close analog, 8-Br-cGMP.
Chemical Structure
This compound consists of an 8-bromoguanine base linked to a ribose sugar, which is phosphorylated at the 3' position of the ribose ring.
Physicochemical Properties
| Property | 3'-Guanylic Acid | 8-Bromoguanosine | 8-Bromo-3',5'-cyclic GMP (for comparison) |
| Molecular Formula | C₁₀H₁₄N₅O₈P[3] | C₁₀H₁₂BrN₅O₅[4] | C₁₀H₁₁BrN₅O₇P[5][6] |
| Molecular Weight | 363.22 g/mol [3] | 362.14 g/mol [4] | 424.10 g/mol [6] |
| Appearance | Crystalline solid | Crystalline solid[2] | Crystalline solid[7] |
| Solubility | Soluble in water | DMF: 30 mg/ml, DMSO: 20 mg/ml[2] | PBS (pH 7.2): 10 mg/ml[7] |
| UV Absorption (λmax) | ~256 nm | 261 nm[2] | 264 nm[7] |
| pKa | Data not available | Data not available | Data not available |
Biological Activity and Potential Applications
Known Biological Interactions
Direct studies on the biological activity of this compound are scarce. However, one study has shown that 8-bromoguanosine 2'- and 3'-phosphates bind to ribonuclease T1 (RNase T1) with an affinity similar to that of the corresponding non-brominated guanosine phosphates.[8] This suggests that the bromination at the C8 position does not hinder its ability to interact with at least some guanine-binding proteins. The syn-conformation induced by the bromine atom could, however, modulate its interaction with other enzymes and receptors.
Inferred Biological Roles and Research Directions
Based on the activities of related compounds, several potential biological roles and research applications for this compound can be proposed:
-
Modulation of Guanylate Cyclase and Phosphodiesterase Activity: As a structural analog of GMP, it could potentially act as an inhibitor or a substrate for enzymes involved in cGMP metabolism.
-
Allosteric Regulation of Proteins: The unique conformational constraints of this compound may allow it to act as a selective allosteric modulator of protein function.
-
Pro-drug Development: The 3'-phosphate group could be a target for enzymatic cleavage, potentially releasing 8-bromoguanosine, which is known to have immunostimulatory effects.[2]
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following sections provide generalized and potential methodologies based on standard biochemical techniques and information from related compounds.
Proposed Synthesis of this compound
A plausible synthetic route to this compound starts with the commercially available 8-bromoguanosine. The key step is the selective phosphorylation of the 3'-hydroxyl group of the ribose.
References
- 1. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China 8-Bromo-3-methyl-xanthine / Linagliptin Intermediate 93703-24-3,Buy 8-Bromo-3-methyl-xanthine / Linagliptin Intermediate 93703-24-3 Online -china-sinoway.com [china-sinoway.com]
- 3. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Bromoguanosine | C10H12BrN5O5 | CID 135465599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Bromo-cgmp | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Binding of 8-bromoguanylic acid to ribonuclease T1 as studied by absorption and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Characteristics of 8-Bromo-3'-guanylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical characteristics of 8-Bromo-3'-guanylic acid. This modified nucleotide is of significant interest in biochemical and pharmacological research due to its structural analogy to guanosine 3'-monophosphate (3'-GMP) and the unique properties conferred by the bromine substituent at the C8 position of the purine ring. This document details a proposed synthetic pathway, purification methods, and key chemical properties. Furthermore, it explores the potential biological significance and signaling pathways in which this compound may be involved, providing researchers with a foundational resource for further investigation and application in drug development.
Introduction
Guanosine derivatives are fundamental to numerous biological processes, acting as building blocks for nucleic acids, cellular energy carriers, and signaling molecules. Chemical modification of these native structures provides powerful tools for probing biological systems and developing novel therapeutic agents. This compound is a synthetic derivative of guanosine 3'-monophosphate featuring a bromine atom at the 8-position of the guanine base. This modification is known to induce a syn conformation around the glycosidic bond, which can significantly alter its interaction with enzymes and receptor proteins compared to the endogenous anti conformation of guanosine nucleotides. While the 3',5'-cyclic counterpart, 8-Bromo-cGMP, is well-characterized as a potent activator of protein kinase G (PKG)[1], the specific roles and characteristics of the 3'-monophosphate derivative are less explored, presenting a valuable area for research.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process: the bromination of the guanosine precursor followed by a regioselective phosphorylation at the 3'-hydroxyl group of the ribose sugar.
Step 1: Synthesis of 8-Bromoguanosine
The initial step involves the direct bromination of guanosine. This reaction is typically achieved by treating guanosine with bromine in a suitable solvent system.
Experimental Protocol: Bromination of Guanosine
-
Dissolution: Dissolve guanosine in a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Bromination: Add liquid bromine dropwise to the solution at a controlled temperature, typically at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a reducing agent, such as a saturated solution of sodium thiosulfate, to consume any excess bromine.
-
Precipitation and Isolation: The product, 8-bromoguanosine, is typically precipitated by the addition of an anti-solvent like water. The resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.
Step 2: Regioselective 3'-O-Phosphorylation of 8-Bromoguanosine
The key challenge in the synthesis of this compound is the selective phosphorylation of the 3'-hydroxyl group in the presence of the 2'- and 5'-hydroxyl groups. This is typically achieved through a protection-phosphorylation-deprotection strategy.
Experimental Protocol: 3'-Phosphorylation
-
Protection of 2' and 5' Hydroxyl Groups: The 2' and 5' hydroxyl groups of 8-bromoguanosine are selectively protected. A common strategy involves the use of a silyl protecting group, such as the methylene-bis-(diisopropylsilyl chloride) (MDPSCl2), which can preferentially protect the 3',5'-hydroxyls. Subsequent selective deprotection of the 5'-silyl group can be achieved under acidic conditions, leaving the 2'-hydroxyl protected.
-
Phosphorylation of the 3'-Hydroxyl Group: The resulting 2'-O-protected 8-bromoguanosine is then subjected to phosphorylation at the free 3'-hydroxyl group. This can be accomplished using a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, followed by oxidation.
-
Deprotection: The protecting groups (on the phosphate and the 2'-hydroxyl) are removed under appropriate conditions. For example, the 2'-O-silyl group can be removed using a fluoride source like triethylamine trihydrofluoride. The cyanoethyl group on the phosphate is typically removed under mild basic conditions.
-
Purification: The final product, this compound, is purified from the reaction mixture.
Purification and Characterization
Purification of the final product is crucial to remove starting materials, by-products, and other impurities.
Purification Protocol
-
Chromatography: Anion-exchange chromatography is a highly effective method for purifying nucleotides. The crude product is dissolved in a low-salt buffer and loaded onto an anion-exchange column (e.g., DEAE-Sephadex or a strong anion exchanger like Source Q).
-
Elution: The column is washed with the low-salt buffer to remove uncharged impurities. The product is then eluted using a linear gradient of increasing salt concentration (e.g., ammonium bicarbonate or sodium chloride).
-
Desalting: The fractions containing the purified product are pooled, and the salt is removed by dialysis, gel filtration, or reverse-phase chromatography on a C18 column using a volatile buffer system (e.g., triethylammonium bicarbonate).
-
Lyophilization: The desalted solution is lyophilized to obtain the final product as a solid.
Chemical Characteristics
The chemical and physical properties of this compound are summarized below. The data for the parent compound, guanosine 3'-monophosphate, is provided for comparison.
| Property | Guanosine 3'-monophosphate | This compound (Estimated) | Reference |
| Molecular Formula | C₁₀H₁₄N₅O₈P | C₁₀H₁₃BrN₅O₈P | [2] |
| Molecular Weight | 363.22 g/mol | 442.12 g/mol | [2] |
| Appearance | White crystalline powder | White to off-white solid | [3] |
| Solubility | Slightly soluble in water | Expected to be slightly soluble in water | [3] |
| pKa | Phosphate pKa ~1.0 and ~6.5 | Similar to 3'-GMP | |
| UV λmax | ~253 nm in neutral solution | Expected to have a slight red-shift compared to 3'-GMP |
Potential Biological Role and Signaling Pathways
While the specific biological functions of this compound are not yet extensively studied, its structural features suggest potential roles in cellular signaling. Mononucleotides are known to serve as precursors for nucleic acids and as cofactors in various enzymatic reactions[4].
The presence of the 8-bromo substituent is known to favor the syn conformation, which can lead to altered binding affinities for proteins that recognize guanine nucleotides. For instance, 8-bromo-cGMP is a more potent activator of protein kinase G than cGMP itself[1]. It is plausible that this compound could act as a modulator of enzymes that utilize 3'-GMP as a substrate or allosteric regulator.
Proposed Signaling Pathway Involvement:
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
Conclusion
This compound represents a valuable molecular tool for the study of guanine nucleotide-dependent biological processes. This guide outlines a feasible synthetic route and purification strategy, providing a solid foundation for its preparation in a laboratory setting. The unique conformational properties induced by the 8-bromo substitution suggest that this compound may exhibit distinct biological activities compared to its endogenous counterpart, 3'-GMP. Further research into the specific interactions and effects of this compound is warranted and could unveil novel regulatory mechanisms and potential therapeutic applications.
References
The Advent and Scientific Utility of 8-Bromoguanosine 3',5'-Cyclic Monophosphate: A Technical Guide
For Immediate Release
Pasuruan, ID – October 25, 2025 – In the landscape of cellular signaling and drug development, few molecules have proven as instrumental as 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP). This technical guide provides an in-depth exploration of the discovery, history, and core applications of this pivotal research tool, designed for researchers, scientists, and professionals in drug development.
Abstract
8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a synthetic, cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its discovery and subsequent application have been instrumental in elucidating the cGMP signaling pathway and its myriad physiological roles. By virtue of a bromine substitution at the 8th position of the guanine base, 8-Br-cGMP exhibits enhanced resistance to hydrolysis by phosphodiesterases (PDEs) and potently activates cGMP-dependent protein kinase (PKG), making it an invaluable tool for studying cGMP-mediated cellular processes. This guide will delve into the historical context of its synthesis, its biochemical properties, and its application in key experimental models, particularly in the context of vascular smooth muscle relaxation and intracellular calcium modulation.
Discovery and History
The journey to understanding the profound influence of cGMP in cellular signaling was significantly advanced by the development of synthetic analogs that could overcome the limitations of cGMP's transient nature in experimental systems. The need for a stable and cell-permeable cGMP mimetic led to the exploration of modifications to the cGMP molecule.
A foundational moment in this endeavor was the 1973 publication by Miller et al. in Biochemistry, which detailed the synthesis of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, including 8-Br-cGMP.[1] This work laid the chemical groundwork for a new class of research tools.
However, it was the 1982 paper by Rapoport, Draznin, and Murad in the Proceedings of the National Academy of Sciences that truly highlighted the utility of 8-Br-cGMP.[2][3][4] Their research demonstrated that 8-Br-cGMP could mimic the effects of sodium nitroprusside, a known vasodilator that acts by elevating intracellular cGMP, in inducing protein phosphorylation in intact rat aorta.[2][5] This study was pivotal in establishing 8-Br-cGMP as a reliable tool for studying cGMP-dependent processes.
Physicochemical Properties
8-Br-cGMP is a brominated derivative of cGMP. The introduction of the bromine atom at the 8-position confers several advantageous properties for its use in research.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₇P | [6] |
| Molecular Weight | 446.09 g/mol | [6][7] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [8] |
| Purity | ≥98% (HPLC) | [8] |
Mechanism of Action
8-Br-cGMP functions primarily as a potent activator of cGMP-dependent protein kinase (PKG).[6][7][9] Its increased lipophilicity compared to cGMP allows it to readily cross cell membranes, making it effective in intact cell and tissue preparations. Furthermore, its structure renders it more resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down cGMP.[8] This resistance leads to a more sustained activation of PKG and downstream signaling pathways.
Signaling Pathway of 8-Br-cGMP in Vascular Smooth Muscle Relaxation
The vasodilatory effects of 8-Br-cGMP are a cornerstone of its experimental application. The following diagram illustrates the key steps in this signaling cascade.
Caption: 8-Br-cGMP signaling pathway leading to vasodilation.
Quantitative Data from Key Experiments
The following tables summarize key quantitative data from seminal studies on the effects of 8-Br-cGMP.
Table 1: Potency of 8-Br-cGMP in Activating Protein Kinase G
| Parameter | Value | Cell/Tissue Type | Reference |
| Potency vs. cGMP | 4.3-fold more potent | PKG1α | [7] |
Table 2: Effects of 8-Br-cGMP on Vascular Smooth Muscle
| Experimental Condition | Concentration | Effect | Cell/Tissue Type | Reference |
| Serotonin-preconstricted | 10⁻⁴ M | 79 +/- 3% increase in diameter | Rat middle cerebral arteries | |
| Angiotensin II-stimulated Ca²⁺ accumulation | 100 µM | Inhibition of peak Ca²⁺ accumulation | Cultured rat aortic smooth muscle cells | [10][11] |
| K⁺-stimulated Ca²⁺ accumulation | 100 µM | Inhibition of peak Ca²⁺ accumulation | Cultured rat aortic smooth muscle cells | [10][11] |
Table 3: Effect of 8-Br-cGMP on Ca²⁺-ATPase Activity
| Condition | Effect on Ca²⁺-ATPase Activity | Cell/Tissue Type | Reference |
| Low concentrations of purified cGMP-dependent protein kinase | Up to 4-fold stimulation | Cultured rat aortic smooth muscle cells | [10][11] |
| Exogenous calmodulin | ~2-fold stimulation | Cultured rat aortic smooth muscle cells | [10][11] |
Experimental Protocols
Synthesis of 8-Bromoguanosine 3',5'-Cyclic Monophosphate
The foundational method for the synthesis of 8-substituted cGMP derivatives was described by Miller et al. (1973). The following is a generalized protocol based on their work and subsequent modifications.
Caption: General workflow for the synthesis of 8-Br-cGMP.
Detailed Methodology:
-
Bromination: Guanosine 3',5'-cyclic monophosphate is dissolved in a suitable solvent (e.g., a buffered aqueous solution).
-
A solution of bromine in the same solvent is added dropwise to the cGMP solution with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, any excess bromine is quenched, for example, by bubbling sulfur dioxide through the solution or adding a reducing agent.
-
Purification: The resulting 8-bromo-cGMP is purified from the reaction mixture. This is often achieved through column chromatography, such as ion-exchange or reverse-phase chromatography.
-
Characterization: The purified product is then characterized to confirm its identity and purity using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Measurement of Intracellular Calcium using Fura-2
A common application of 8-Br-cGMP is to study its effects on intracellular calcium concentration ([Ca²⁺]i). The fluorescent indicator Fura-2 is frequently used for this purpose.
Caption: Workflow for measuring intracellular calcium with Fura-2.
Detailed Methodology:
-
Cell Preparation: Cells (e.g., vascular smooth muscle cells) are cultured on glass coverslips suitable for microscopy.
-
Dye Loading: The cells are incubated with Fura-2 acetoxymethyl (Fura-2 AM), a membrane-permeant form of the dye, in a physiological buffer.
-
De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the Fura-2 in its calcium-sensitive form.
-
Measurement: The coverslip is placed in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is recorded at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
After establishing a baseline [Ca²⁺]i, 8-Br-cGMP can be added to the perfusion medium to observe its effect on calcium levels.
Conclusion
8-Bromoguanosine 3',5'-cyclic monophosphate has been an indispensable tool in pharmacology and physiology for decades. Its enhanced stability and cell permeability have allowed researchers to dissect the complex roles of the cGMP signaling pathway in a manner that would be impossible with its native counterpart. From its initial synthesis to its widespread use in studying vasodilation, neurotransmission, and other critical cellular functions, 8-Br-cGMP continues to be a cornerstone of research in these fields, paving the way for new therapeutic discoveries.
References
- 1. Synthesis and biochemical studies of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, inosine 3',5'-cyclic phosphate, and xanthosine 3',5'-cyclic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium nitroprusside-induced protein phosphorylation in intact rat aorta is mimicked by 8-bromo cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium nitroprusside-induced protein phosphorylation in intact rat aorta is mimicked by 8-bromo cyclic GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 5. a-z.lu [a-z.lu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 8. ≥98% (HPLC), cGMP analog, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. labshake.com [labshake.com]
- 10. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Bromo-3'-Guanylic Acid: Properties, Signaling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3'-guanylic acid, often available as its sodium salt (8-Bromo-cGMP), is a pivotal cell-permeable analog of cyclic guanosine 3',5'-monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a more stable and potent tool for studying cGMP-mediated signaling pathways compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in cellular signaling, and detailed protocols for its application in key experimental assays.
Physical and Chemical Properties
This compound is a brominated derivative of guanosine 3',5'-cyclic monophosphate. The addition of a bromine atom at the 8th position of the guanine base enhances its stability and modulates its biological activity. The compound is typically supplied as a white to off-white crystalline solid.
| Property | Value | References |
| Chemical Formula | C₁₀H₁₁BrN₅O₇P | [1] |
| Molecular Weight | 424.10 g/mol (acid form) | [1] |
| 446.08 g/mol (sodium salt) | [2] | |
| CAS Number | 31356-94-2 (acid form) | [3] |
| 51116-01-9 (sodium salt) | [2] | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water | [3] |
| Storage Temperature | -20°C | [3] |
| Purity | Typically ≥98% (by HPLC) | [3] |
Biological Activity and Signaling Pathways
This compound primarily functions as a selective activator of cGMP-dependent protein kinase (PKG).[2] It is more potent than cGMP in activating PKG and, due to its resistance to degradation by PDEs, it elicits a more sustained cellular response.
The cGMP/PKG signaling pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is typically initiated by the activation of guanylate cyclases, leading to the production of cGMP. This compound bypasses the need for guanylate cyclase activation, directly activating PKG.
Figure 1: The cGMP/PKG signaling pathway, highlighting the role of this compound.
Experimental Protocols
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol outlines a method to measure the activity of PKG in vitro using a radioactive ATP assay.
Materials:
-
Purified PKG enzyme
-
This compound
-
Peptide substrate for PKG (e.g., a short peptide containing a PKG consensus phosphorylation site)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding the purified PKG enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity by placing the washed P81 paper in a scintillation vial with scintillation fluid and counting in a scintillation counter.
-
Calculate the specific activity of the PKG enzyme.
Figure 2: Experimental workflow for an in vitro PKG activity assay.
Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)
This ex vivo protocol assesses the vasodilatory effects of this compound on isolated aortic rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose)
-
Phenylephrine (or other vasoconstrictor)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in cultured vascular smooth muscle cells (VSMCs) in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonist to induce Ca²⁺ increase (e.g., angiotensin II)
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Plate VSMCs on glass coverslips and grow to sub-confluency.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Obtain a baseline fluorescence ratio (340/380 nm excitation) for a field of cells.
-
Stimulate the cells with an agonist (e.g., angiotensin II) to induce an increase in [Ca²⁺]i and record the change in the fluorescence ratio.
-
After the initial response, treat the cells with this compound and observe its effect on the agonist-induced calcium signal.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin and EGTA at the end of the experiment, if required.
Conclusion
This compound is an indispensable tool for researchers investigating cGMP-mediated signaling. Its enhanced stability and potent activation of PKG allow for precise and reliable modulation of this critical pathway. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore its diverse physiological and pathophysiological roles. As research in this field continues to evolve, the applications of this compound in drug discovery and development are likely to expand, particularly in areas such as cardiovascular disease and neurological disorders.
References
- 1. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
In vitro effects of 8-Bromo-3'-guanylic acid on enzyme activity
An In-Depth Technical Guide on the In Vitro Effects of 8-Bromo-3'-guanylic Acid on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential in vitro effects of this compound on the activity of several key enzyme classes. Due to the limited direct research on this compound, this document synthesizes findings from its confirmed interactions and extrapolates potential effects based on data from structurally analogous compounds, such as 8-bromoxanthine and 8-bromo-cGMP. This approach allows for a predictive understanding of its biochemical interactions, guiding future research and experimental design.
Ribonuclease T1 is an endoribonuclease that specifically cleaves single-stranded RNA at the 3' end of guanosine residues. Guanosine monophosphates, such as 3'-GMP, are known inhibitors of this enzyme.
Predicted Effect: Inhibition
8-Bromoguanosine 3'-phosphate has been shown to bind to RNase T1 with the same affinity as its non-brominated counterpart, guanosine 3'-phosphate (3'-GMP).[1][2] Since 3'-GMP is a known inhibitor of RNase T1, it is highly probable that this compound also functions as a competitive inhibitor of this enzyme.[3]
Quantitative Data for this compound Interaction with Ribonuclease T1
| Compound | Target Enzyme | Observed Effect | Quantitative Metric | Reference |
| 8-Bromoguanosine 3'-phosphate | Ribonuclease T1 | Binding | Affinity similar to Guanosine 3'-phosphate | [1] |
Experimental Protocol: Ribonuclease T1 Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on RNase T1 activity by measuring the release of acid-soluble oligonucleotides from a yeast RNA substrate.[4][5]
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Tris-HCl, pH 7.5.
-
Substrate Solution: 12 mg/mL yeast RNA in deionized water, with pH adjusted to 8.0.
-
Enzyme Solution: Dilute RNase T1 in assay buffer to a working concentration (e.g., 1-10 µg/mL).
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in deionized water.
-
Stop Solution: 0.75% (w/v) uranyl acetate in 25% (v/v) perchloric acid.
-
-
Assay Procedure:
-
Prepare reaction tubes, each containing the assay buffer and substrate solution.
-
Add varying concentrations of this compound to the test tubes. Include a control tube with no inhibitor.
-
Pre-incubate the tubes at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the diluted RNase T1 enzyme solution to each tube at timed intervals.
-
Incubate the reactions for exactly 15 minutes at 37°C.
-
Stop the reaction by adding the cold Stop Solution to each tube.
-
Incubate the tubes on ice for 5 minutes to precipitate the undigested RNA.
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully transfer a portion of the clear supernatant (containing acid-soluble oligonucleotides) to a new tube and dilute with deionized water.
-
Measure the absorbance of the diluted supernatant at 260 nm (A260).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization: RNase T1 Inhibition Assay Workflow
References
- 1. Binding of 8-bromoguanylic acid to ribonuclease T1 as studied by absorption and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxation kinetics of ribonuclease T1 binding with guanosine and 3'-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer modeling studies of ribonuclease T1-guanosine monophosphate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribonuclease T1 - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Ribonuclease T1 | Worthington Biochemical [worthington-biochem.com]
Methodological & Application
Application Notes and Protocols for 8-Bromo-3'-guanylic Acid in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable and non-hydrolyzable analog of cyclic guanosine monophosphate (cGMP). It serves as a valuable tool in smooth muscle physiology research by potently activating cGMP-dependent protein kinase (PKG), a key mediator of smooth muscle relaxation. These application notes provide a comprehensive overview of the use of 8-Br-cGMP in studying smooth muscle relaxation, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
8-Br-cGMP mimics the intracellular second messenger cGMP, which is endogenously produced in response to nitric oxide (NO) and natriuretic peptides. By directly activating PKG, 8-Br-cGMP triggers a signaling cascade that leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle relaxation.
The primary mechanisms initiated by 8-Br-cGMP-induced PKG activation include:
-
Reduction of Intracellular Calcium ([Ca²⁺]i):
-
Inhibition of L-type Ca²⁺ channels, reducing Ca²⁺ influx.
-
Activation of the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing Ca²⁺ extrusion and sequestration.
-
Phosphorylation and inhibition of the inositol 1,4,5-trisphosphate (IP₃) receptor, preventing Ca²⁺ release from the sarcoplasmic reticulum.
-
-
Calcium Desensitization of the Contractile Apparatus:
-
Activation of myosin light chain phosphatase (MLCP) through the phosphorylation of its regulatory subunit (MYPT1). This leads to the dephosphorylation of the 20-kDa myosin light chain (MLC₂₀), preventing the interaction of myosin with actin and causing relaxation.[1]
-
Phosphorylation and inhibition of RhoA, a small GTPase that activates Rho-kinase (ROCK). ROCK inhibits MLCP, so its inhibition by PKG leads to increased MLCP activity.
-
Applications in Smooth Muscle Research
-
Investigating the cGMP/PKG Signaling Pathway: 8-Br-cGMP is used to elucidate the downstream targets and physiological effects of PKG activation in various smooth muscle types, including vascular, airway, gastrointestinal, and corpus cavernosum smooth muscle.
-
Screening for Novel Vasodilators: By understanding the cGMP-mediated relaxation pathway, researchers can identify and characterize new therapeutic agents that target this pathway for the treatment of hypertension, erectile dysfunction, and other disorders related to smooth muscle dysfunction.
-
Studying Pathophysiological Conditions: 8-Br-cGMP can be used to probe alterations in the cGMP signaling pathway in disease states such as hypertension, atherosclerosis, and asthma.
Data Presentation
Table 1: Effect of this compound on Pre-contracted Smooth Muscle Preparations
| Tissue Type | Pre-contraction Agent | 8-Br-cGMP Concentration (µM) | % Relaxation (Mean ± SEM) | Reference |
| Guinea Pig Trachea | Histamine | 100 | ~100% | [1] |
| Rat Caudal Artery | Phenylephrine | 10 | Significant Inhibition of Contraction | [2] |
| Rat Aorta | KCl (67 mM) | 100 - 1000 | Inhibited Contractile Response | [3] |
Note: Quantitative data with dose-response curves for 8-Br-cGMP are not consistently presented in a standardized tabular format across the reviewed literature. The provided data represents reported effective concentrations and their qualitative effects.
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Smooth Muscle Cells
| Cell Type | Agonist | 8-Br-cGMP Concentration (µM) | Effect on [Ca²⁺]i | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | Angiotensin II | 100 | Inhibition of peak Ca²⁺ accumulation | [4] |
| Cultured Rat Aortic Smooth Muscle Cells | K⁺ (depolarizing concentrations) | 100 | Inhibition of peak Ca²⁺ accumulation | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound-induced Relaxation in Isolated Aortic Rings
Objective: To determine the vasorelaxant effect of 8-Br-cGMP on pre-contracted isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound (8-Br-cGMP)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Organ Bath Setup:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline. To check endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium. For studying the direct effect on smooth muscle, the endothelium can be mechanically removed.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau is reached.
-
Once the contraction is stable, cumulatively add increasing concentrations of 8-Br-cGMP (e.g., 10⁻⁸ to 10⁻³ M) to the organ bath at appropriate time intervals.
-
Record the relaxation response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the 8-Br-cGMP concentration.
-
Calculate the EC₅₀ value (the concentration of 8-Br-cGMP that produces 50% of the maximal relaxation).
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Smooth Muscle Cells
Objective: To investigate the effect of 8-Br-cGMP on agonist-induced increases in [Ca²⁺]i in cultured vascular smooth muscle cells.
Materials:
-
Cultured rat aortic smooth muscle cells
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonist (e.g., Angiotensin II)
-
This compound (8-Br-cGMP)
-
Fluorescence spectrophotometer or imaging system
Procedure:
-
Cell Culture and Dye Loading:
-
Culture rat aortic smooth muscle cells on glass coverslips until they reach 70-80% confluency.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a cuvette for a fluorometer.
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Record the baseline fluorescence ratio (340/380 nm).
-
-
Experimental Protocol:
-
Perfuse the cells with HBSS containing the desired concentration of 8-Br-cGMP (e.g., 100 µM) for a pre-incubation period (e.g., 10-15 minutes).
-
Stimulate the cells with an agonist (e.g., Angiotensin II) in the continued presence of 8-Br-cGMP.
-
Record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calibrate the fluorescence ratios to [Ca²⁺]i values using standard methods (e.g., using ionomycin and EGTA for maximum and minimum fluorescence ratios).
-
Compare the peak [Ca²⁺]i increase in response to the agonist in the presence and absence of 8-Br-cGMP.
-
Quantify the inhibitory effect of 8-Br-cGMP on the agonist-induced [Ca²⁺]i transient.
-
Visualizations
Caption: Signaling pathway of this compound in smooth muscle relaxation.
Caption: Experimental workflow for organ bath studies.
References
- 1. 8Br-cGMP mediates relaxation of tracheal smooth muscle through PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 8-bromoguanosine 3':5'-cyclic monophosphate on phenylephrine-induced phosphatidylinositol hydrolysis and contraction in rat caudal artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Bromo-3'-guanylic acid: A Comprehensive Guide for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that serves as a potent and specific activator of cGMP-dependent protein kinase (PKG).[1] Its resistance to hydrolysis by phosphodiesterases makes it a stable and effective tool for investigating the physiological roles of the cGMP signaling pathway in the nervous system. This document provides detailed application notes and experimental protocols for the use of 8-Br-cGMP as a research tool in neuroscience, targeting researchers, scientists, and professionals in drug development.
The nitric oxide (NO)/cGMP/PKG signaling cascade is a crucial pathway involved in a myriad of neuronal functions, including synaptic plasticity, neuronal excitability, and nociception. 8-Br-cGMP allows for the direct activation of PKG, bypassing the need for NO donors or activation of soluble guanylyl cyclase (sGC), thereby enabling the specific interrogation of downstream cGMP-dependent events.
Applications in Neuroscience
8-Br-cGMP has been instrumental in elucidating the role of the cGMP pathway in various neuroscientific contexts:
-
Modulation of Neuronal Excitability: Studies have shown that 8-Br-cGMP can enhance neuronal responses to excitatory amino acid agonists such as NMDA and AMPA.[2] In thalamic neurons, it has been observed to cause membrane depolarization, thereby increasing neuronal firing.[2]
-
Nociception and Pain Signaling: The effects of 8-Br-cGMP on pain perception are complex and dose-dependent. Low doses administered intrathecally have been shown to produce antinociceptive effects in models of inflammatory pain, whereas high doses can lead to hyperalgesia.[3]
-
Synaptic Plasticity: The cGMP/PKG pathway is a key player in synaptic plasticity, including long-term potentiation (LTP). 8-Br-cGMP can be used to investigate the molecular mechanisms underlying these processes.
-
Neuroprotection: The anti-apoptotic and pro-survival effects of the cGMP pathway have been investigated in various neural cell types. 8-Br-cGMP can be employed to explore the potential of targeting this pathway for neuroprotective strategies in neurodegenerative diseases.[1]
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of 8-Br-cGMP in neuroscience.
Table 1: Effects of 8-Br-cGMP on Neuronal Responses in the Rat Thalamus
| Parameter | Treatment | Effect | Reference |
| Somatosensory Responses | 8-Br-cGMP | Enhanced to 274 ± 76% of control | [2] |
| Visual Responses | 8-Br-cGMP | Enhanced to 217 ± 69% of control | [2] |
| Membrane Potential | 8-Br-cGMP | Depolarization | [2] |
Table 2: Dose-Dependent Effects of Intrathecal 8-Br-cGMP on Nociception in Rats (Formalin Test)
| Dose | Effect on Nociceptive Behavior | Reference |
| 0.1 - 0.25 µmol | Reduced (Antinociceptive) | [3] |
| 0.5 - 1 µmol | No effect | [3] |
| 2.5 µmol | Increased (Hyperalgesic) | [3] |
Signaling Pathways
The primary mechanism of action of 8-Br-cGMP is the activation of Protein Kinase G (PKG). The following diagram illustrates the canonical NO/cGMP/PKG signaling pathway and the point of intervention for 8-Br-cGMP.
Experimental Protocols
Protocol 1: In Vitro Brain Slice Electrophysiology
This protocol describes the application of 8-Br-cGMP to acute brain slices for electrophysiological recording.
1. Materials:
-
This compound sodium salt
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.
-
High-sucrose cutting solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, micromanipulators, etc.)
-
Glass recording pipettes
2. Procedure:
-
Preparation of 8-Br-cGMP Stock Solution: Prepare a 10 mM stock solution of 8-Br-cGMP in distilled water. Aliquot and store at -20°C.
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogen-gassed high-sucrose cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated high-sucrose solution.
-
Cut 300-400 µm thick slices of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain slices at room temperature in carbogenated aCSF until use.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
Obtain stable whole-cell patch-clamp or extracellular field potential recordings from the neuron(s) of interest.
-
Establish a baseline recording for at least 10-15 minutes.
-
-
Application of 8-Br-cGMP:
-
Dilute the 8-Br-cGMP stock solution into the aCSF to the final desired concentration (e.g., 100 µM - 1 mM).
-
Switch the perfusion to the aCSF containing 8-Br-cGMP.
-
Record the changes in neuronal activity for the duration of the application.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
Workflow for Brain Slice Electrophysiology:
Protocol 2: Intrathecal Catheterization and Delivery in Rats for Nociception Studies
This protocol outlines the procedure for implanting an intrathecal catheter and delivering 8-Br-cGMP to the spinal cord of rats to assess its effects on nociception.
1. Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Intrathecal catheter (e.g., PE-10 tubing)
-
Hamilton syringe
-
Behavioral testing apparatus (e.g., for formalin test, von Frey filaments, Hargreaves' test)
2. Procedure:
-
Catheter Implantation:
-
Anesthetize the rat using an approved protocol.
-
Surgically expose the cisterna magna by making a small incision at the base of the skull.
-
Carefully insert a sterile intrathecal catheter into the subarachnoid space and thread it down to the lumbar enlargement of the spinal cord.
-
Secure the catheter in place with sutures and dental cement.
-
Exteriorize the end of the catheter at the back of the neck.
-
Allow the animal to recover for 5-7 days.
-
-
Preparation of 8-Br-cGMP Injection Solution: Dissolve 8-Br-cGMP in sterile saline to the desired concentrations (e.g., for doses of 0.1-2.5 µmol in a 10 µl injection volume).
-
Intrathecal Injection:
-
Gently restrain the conscious rat.
-
Connect a Hamilton syringe filled with the 8-Br-cGMP solution to the exteriorized catheter.
-
Inject the solution slowly over 30 seconds.
-
Follow the injection with a 10 µl flush of sterile saline to ensure the drug reaches the spinal cord.
-
-
Behavioral Testing:
-
Perform baseline behavioral tests for nociception before drug administration.
-
After intrathecal injection of 8-Br-cGMP, conduct behavioral tests at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess the drug's effect.
-
For the formalin test, inject formalin into the paw after 8-Br-cGMP administration and score nociceptive behaviors (e.g., flinching, licking).
-
Logical Flow for Nociception Study:
Limitations and Considerations
-
Dose-dependency: As demonstrated in nociception studies, the effects of 8-Br-cGMP can be highly dose-dependent, with opposing effects at different concentrations.[3] It is crucial to perform dose-response studies to determine the optimal concentration for a given experiment.
-
Specificity: While 8-Br-cGMP is a potent activator of PKG, at very high concentrations, it may have off-target effects. Researchers should consider using appropriate controls, such as inactive analogs or PKG inhibitors (e.g., KT5823), to confirm the specificity of the observed effects.
-
Cell Permeability: Although considered cell-permeable, the efficiency of 8-Br-cGMP entry into cells can vary between cell types and preparations.
-
In Vivo Delivery: The method of in vivo delivery (e.g., intrathecal, intracerebroventricular) will determine the distribution of the compound and the neuronal populations affected. Careful consideration of the delivery route is essential for interpreting the results.
Conclusion
This compound is an invaluable research tool for dissecting the complex roles of the cGMP signaling pathway in the nervous system. Its ability to specifically activate PKG provides a powerful method for investigating the downstream consequences of cGMP signaling in health and disease. By following the detailed protocols and considering the limitations outlined in this guide, researchers can effectively utilize 8-Br-cGMP to advance our understanding of neuronal function and explore novel therapeutic avenues for neurological disorders.
References
- 1. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 3. Intrathecal catheterization and drug delivery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Bromo-3'-Guanylic Acid in Antiviral Research: A Proposed Framework
Introduction
8-Bromo-3'-guanylic acid is a synthetic derivative of guanylic acid, a fundamental component of RNA. While direct antiviral studies on this compound are not extensively documented in publicly available research, its parent nucleoside, 8-bromoguanosine, and other 8-substituted guanosine analogs have demonstrated significant immunomodulatory and antiviral properties. This suggests a promising avenue for investigating this compound as a potential antiviral agent. The proposed mechanism of action for these analogs often involves the induction of the innate immune system, particularly through the activation of pattern recognition receptors (PRRs) such as Retinoic Acid-Inducible Gene I (RIG-I).
This document outlines a proposed framework for the application of this compound in antiviral research, drawing upon the established activities of related compounds and general principles of antiviral drug discovery. It provides hypothetical application notes and detailed experimental protocols to guide researchers in exploring its potential.
Application Notes
1. Potential as a Broad-Spectrum Antiviral Agent
Given that 8-substituted guanosine analogs can induce interferon production, a key component of the innate antiviral response, this compound is hypothesized to exhibit broad-spectrum antiviral activity. Interferons can inhibit the replication of a wide range of viruses.
2. Proposed Mechanism of Action: RIG-I Agonism
RIG-I is a cytosolic sensor that recognizes viral RNA, triggering a signaling cascade that leads to the production of type I interferons and other antiviral proteins. It is proposed that this compound may act as a RIG-I agonist. The 5'-monophosphate group is a known recognition motif for RIG-I, and modifications at the 8-position of the guanine base could enhance binding and activation.
3. Suitability for In Vitro and Cell-Based Assays
This compound is amenable to investigation in various in vitro and cell-based antiviral assays. These assays can determine its direct antiviral effects, its ability to induce an antiviral state, and its cytotoxicity.
4. Potential for Structure-Activity Relationship (SAR) Studies
As a synthetic molecule, this compound can serve as a scaffold for the development of more potent and selective antiviral compounds. SAR studies involving modifications at the 8-position, the sugar moiety, and the phosphate group could lead to the identification of optimized antiviral agents.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the antiviral activity of this compound against representative viruses. This data is for illustrative purposes only and is not based on published experimental results.
| Compound | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A Virus (H1N1) | A549 | - | 5.2 | >100 | >19.2 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | - | 8.7 | >100 | >11.5 | |
| Hepatitis C Virus (HCV) Replicon | Huh7 | - | 3.5 | >100 | >28.6 | |
| 8-bromoguanosine | Influenza A Virus (H1N1) | A549 | - | 15.8 | >100 | >6.3 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | - | 22.4 | >100 | >4.5 | |
| Hepatitis C Virus (HCV) Replicon | Huh7 | - | 11.2 | >100 | >8.9 | |
| Ribavirin (Control) | Influenza A Virus (H1N1) | A549 | - | 10.5 | 50 | 4.8 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | - | 5.0 | 45 | 9.0 | |
| Hepatitis C Virus (HCV) Replicon | Huh7 | - | 0.8 | 30 | 37.5 |
IC50: Half-maximal inhibitory concentration (for direct inhibition of viral enzymes). EC50: Half-maximal effective concentration (for inhibition of viral replication in cells). CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the direct antiviral activity of this compound against a plaque-forming virus.
Materials:
-
Vero cells (or other appropriate host cell line)
-
Influenza A virus (or other target virus)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Ribavirin (positive control)
-
Crystal Violet staining solution
-
Agarose
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound and Ribavirin in serum-free DMEM.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: RIG-I Activation Assay (Luciferase Reporter Assay)
This protocol assesses the ability of this compound to activate the RIG-I signaling pathway.
Materials:
-
HEK293T cells
-
Plasmids: pISRE-luc (luciferase reporter driven by an interferon-stimulated response element), pRL-TK (Renilla luciferase for normalization), and a plasmid expressing human RIG-I.
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound
-
Poly(I:C) (positive control)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect HEK293T cells with the pISRE-luc, pRL-TK, and RIG-I expression plasmids.
-
After 24 hours, treat the transfected cells with different concentrations of this compound or Poly(I:C).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of ISRE promoter activity relative to the untreated control.
Visualizations
Caption: Proposed RIG-I signaling pathway activation by this compound.
Caption: Experimental workflow for evaluating the antiviral potential of this compound.
Application Notes and Protocols: 8-Bromo-3'-guanylic acid as a Modulator of Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3'-guanylic acid, commonly known as 8-Bromo-cGMP, is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases makes it a stable and potent tool for studying cGMP-mediated signaling pathways.[1] 8-Bromo-cGMP primarily functions as an activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes, including the modulation of ion channel activity.[2][3] This document provides detailed application notes and experimental protocols for investigating the effects of 8-Bromo-cGMP on ion channels, with a focus on cyclic nucleotide-gated (CNG) channels and downstream effects of PKG activation.
Data Presentation: Quantitative Modulation of Ion Channel Activity
The following table summarizes the quantitative effects of 8-Bromo-cGMP and its analogs on various ion channels. This data is essential for designing experiments and interpreting results.
| Ion Channel Type | Preparation | Modulator | Effect | Potency (EC50 / IC50) | Reference |
| Cyclic Nucleotide-Gated (CNG) Channel | Retinal Rods | 8-Bromo-cGMP | Activation | ~10-fold more potent than cGMP | [4] |
| Cyclic Nucleotide-Gated (CNG) Channel | Not Specified | Sp-8-Br-cGMPS | Activation | 106.5 µM | [5] |
| Calcium (Ca2+) Channel | Embryonic Chick Ventricular Myocytes | 8-Bromo-cGMP (1 mM) | Inhibition | -68% decrease in peak current | [6] |
| ATP-Sensitive Potassium (KATP) Channel | HEK293 cells expressing Kir6.2/SUR2A | 8-Bromo-cGMP (500 µM) | Activation | 2.97-fold increase in open probability | [7] |
Signaling Pathways
8-Bromo-cGMP modulates ion channel activity through two primary mechanisms: direct binding to cyclic nucleotide-gated channels and activation of PKG, which in turn phosphorylates ion channels or associated regulatory proteins.
Direct Modulation of Cyclic Nucleotide-Gated (CNG) Channels
8-Bromo-cGMP can directly bind to the cyclic nucleotide-binding domain of CNG channels, causing a conformational change that leads to channel opening and cation influx.[8] This is particularly relevant in sensory neurons like photoreceptors.
Indirect Modulation via the cGMP/PKG Signaling Pathway
The predominant mechanism of action for 8-Bromo-cGMP is the activation of PKG. Once activated, PKG can phosphorylate various downstream targets, including ion channels, leading to either their activation or inhibition.[3][9]
Experimental Protocols
Protocol 1: Electrophysiological Recording of 8-Bromo-cGMP Effects on CNG Channels using Patch-Clamp
This protocol describes the inside-out patch-clamp technique to measure the direct effect of 8-Bromo-cGMP on CNG channels expressed in a heterologous system (e.g., Xenopus laevis oocytes or HEK293 cells).
Materials:
-
Cells: Xenopus laevis oocytes or HEK293 cells expressing the desired CNG channel subunits.
-
Pipette Solution (External): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2.
-
Bath Solution (Internal): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2.
-
8-Bromo-cGMP Stock Solution: 100 mM in deionized water, stored at -20°C.
-
Patch-clamp rig: Amplifier, micromanipulator, perfusion system.
-
Borosilicate glass capillaries: For pulling patch pipettes.
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture and transfect cells with CNG channel subunits according to standard protocols.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Establish a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Excise the Patch: Retract the pipette from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
Baseline Recording: Perfuse the patch with the bath solution and record baseline channel activity at a holding potential of -60 mV.
-
Application of 8-Bromo-cGMP: Perfuse the patch with bath solutions containing increasing concentrations of 8-Bromo-cGMP (e.g., 1 µM to 1 mM).
-
Data Acquisition: Record channel currents at each concentration, allowing sufficient time for the response to stabilize.
-
Data Analysis: Measure the steady-state current at each concentration and normalize to the maximal current. Plot the normalized current as a function of 8-Bromo-cGMP concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Protocol 2: Investigating PKG-Mediated Modulation of KATP Channels
This protocol uses the cell-attached patch-clamp configuration to study the indirect effects of 8-Bromo-cGMP on KATP channels, which are mediated by intracellular signaling cascades.
Materials:
-
Cells: HEK293 cells or cardiomyocytes expressing Kir6.2/SUR2A subunits.
-
Pipette Solution: High potassium solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Bath Solution (Extracellular): Standard physiological saline (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
8-Bromo-cGMP Stock Solution: 100 mM in deionized water, stored at -20°C.
-
PKG inhibitor (optional): e.g., KT5823, for control experiments.
Procedure:
-
Cell Preparation: Culture cells as required.
-
Pipette Preparation: Pull pipettes to a resistance of 5-10 MΩ and fill with the high potassium pipette solution.
-
Establish a Cell-Attached Seal: Form a gigaseal on an intact cell without rupturing the membrane. This configuration keeps the intracellular signaling pathways intact.
-
Baseline Recording: Record single-channel KATP currents at a holding potential of -60 mV.
-
Application of 8-Bromo-cGMP: Add 8-Bromo-cGMP to the bath solution at the desired final concentration (e.g., 500 µM).
-
Data Acquisition: Record channel activity for a sufficient period to observe any changes in open probability.
-
(Optional) Control Experiment: Pre-incubate cells with a PKG inhibitor before applying 8-Bromo-cGMP to confirm the involvement of the PKG pathway.
-
Data Analysis: Analyze single-channel recordings to determine the open probability (NPo) before and after the application of 8-Bromo-cGMP.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of cGMP signaling in ion channel modulation. The provided application notes and protocols offer a framework for researchers to investigate both the direct and indirect effects of this compound on various ion channels. Careful experimental design and data analysis, as outlined in this document, are crucial for obtaining reliable and interpretable results in the study of ion channel pharmacology and related drug discovery efforts.
References
- 1. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. iris.unimore.it [iris.unimore.it]
- 4. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Bromo-cyclic GMP inhibits the calcium channel current in embryonic chick ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of cGMP-Dependent Protein Kinase Stimulates Cardiac ATP-Sensitive Potassium Channels via a ROS/Calmodulin/CaMKII Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of ligand activation of a eukaryotic cyclic nucleotide-gated channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uvm.edu [scholarworks.uvm.edu]
Techniques for Measuring 8-Bromo-Guanosine Analogs in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The analysis of guanosine analogs is pivotal in various fields of research, including signal transduction, pharmacology, and drug development. While the user's original query specified "8-Bromo-3'-guanylic acid," a comprehensive search of scientific literature and commercial databases reveals a lack of established analytical methods for this specific compound. It is highly probable that the intended compound of interest is the more common and biologically significant analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) , a cell-permeable and phosphodiesterase-resistant activator of cGMP-dependent protein kinases. This document will therefore focus on the techniques for measuring 8-Br-cGMP and the related compound 8-Bromoguanosine 5'-monophosphate (8-Br-GMP) .
These application notes provide an overview of the available analytical techniques, detailed experimental protocols for sample preparation and analysis, and a summary of their quantitative performance.
Analytical Techniques Overview
The primary methods for the quantitative analysis of 8-Br-cGMP and other guanosine analogs in biological samples are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for cGMP, their cross-reactivity with 8-Br-cGMP is generally low, making them less suitable for its direct quantification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a robust and widely available technique for the separation and quantification of nucleotides. Reversed-phase chromatography is a common approach for these analyses.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It is the method of choice for analyzing low-abundance analytes in complex biological matrices. The use of multiple reaction monitoring (MRM) allows for highly specific detection and quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of HPLC-based methods for the analysis of guanosine derivatives. Specific quantitative data for 8-Br-cGMP is limited in the literature; therefore, data for related compounds are included to provide an expected performance range.
| Analytical Method | Analyte | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Recovery | Reference |
| HPLC-UV | Guanosine derivatives | Standard solutions | LOD: ~4.4 pmol on column | Not specified | Not applicable | [2] |
| LC-MS/MS | cGMP | T84 cell lysates | LOQ: 1 ng/mL | 1 - 500 ng/mL | Meets analytical requirements | [3] |
| LC-MS/MS | 8-nitroguanine | DNA samples | LOQ: 3.0 nM | Not specified | 99.1 - 99.8% |
Experimental Protocols
Sample Preparation from Biological Matrices
The following protocols are general guidelines for the extraction of cyclic nucleotides from various biological samples. Optimization may be required for specific sample types and experimental conditions.
a) Cell Culture Lysates:
-
Aspirate the cell culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inactivate phosphodiesterases.[1]
-
Incubate at room temperature for 20 minutes.[1]
-
Scrape the cells and homogenize the suspension by pipetting.
-
Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.[1]
-
Collect the supernatant containing the cyclic nucleotides for analysis. The supernatant may require neutralization or dilution prior to analysis.[1]
b) Tissue Samples:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection to halt enzymatic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer, such as a mixture of methanol, acetonitrile, and water (2:2:1, v/v/v).[4][5]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[4]
-
Collect the supernatant.
-
For LC-MS/MS analysis, the extract can be evaporated to dryness and reconstituted in the initial mobile phase.[6]
c) Plasma Samples:
-
To 500 µL of plasma, add 2 mL of ice-cold ethanol and vortex.[1]
-
Incubate at room temperature for 5 minutes.[1]
-
Centrifuge at 1,500 x g for 10 minutes to precipitate proteins.[1]
-
Transfer the supernatant to a new tube for analysis.[1]
HPLC Method for 8-Bromoguanosine Analogs
This protocol is a starting point for the analysis of 8-Br-cGMP and 8-Br-GMP and is based on methods for similar nucleotides.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 150 mM phosphate buffer, pH 6.0.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: Isocratic elution with 3% Mobile Phase B.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection: UV absorbance at 260 nm.[7]
-
Column Temperature: 25°C.[7]
LC-MS/MS Method for 8-Bromoguanosine Analogs
This method provides high sensitivity and selectivity for the quantification of 8-Br-cGMP.
-
Column: C18 reversed-phase column (e.g., Kromasil 100-5-C18, 150 mm x 2.1 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in methanol.[3]
-
Gradient: A suitable gradient from low to high organic phase should be developed to ensure good separation.
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: 50°C.[3]
-
Ionization Source: Electrospray ionization (ESI) in negative mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
Visualizations
Signaling Pathway
8-Br-cGMP acts as an analog of cGMP and primarily functions by activating cGMP-dependent protein kinase (PKG). The following diagram illustrates the canonical cGMP signaling pathway.
Caption: The cGMP signaling pathway, a target for 8-Br-cGMP.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of 8-Bromoguanosine analogs from biological samples.
Caption: General workflow for analyzing 8-Bromoguanosine analogs.
Logical Relationship of Analytical Techniques
This diagram illustrates the relationship between the different analytical techniques and their key characteristics.
Caption: Comparison of analytical techniques for guanosine analogs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cGMP levels in T84 cells co-incubated with linaclotide by LC-MS/MS method [ywfx.nifdc.org.cn]
- 4. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 5. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Bromo-3'-guanylic acid in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP), a critical second messenger in a multitude of cellular signaling pathways. Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable and potent tool for investigating cGMP-mediated signal transduction. 8-Br-cGMP primarily functions as an activator of cGMP-dependent protein kinase (PKG), influencing a wide range of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function. These application notes provide an overview of its use, quantitative data, and detailed protocols for key experiments in signal transduction research.
Key Applications
-
Activation of cGMP-Dependent Protein Kinase (PKG): As a potent agonist, 8-Br-cGMP is extensively used to selectively activate PKG and study its downstream effects on protein phosphorylation and cellular function.
-
Investigation of Phosphodiesterase (PDE) Activity: Due to its resistance to degradation, 8-Br-cGMP can be used as a substrate or inhibitor in studies of various PDE isoforms, helping to elucidate their role in regulating cGMP levels.
-
Modulation of Intracellular Calcium Levels: 8-Br-cGMP has been shown to influence intracellular calcium concentrations, making it a valuable tool for studying the interplay between cGMP signaling and calcium homeostasis.
-
Elucidation of Cellular Processes: Researchers utilize 8-Br-cGMP to explore the role of the cGMP pathway in diverse cellular processes such as proliferation, migration, invasion, and apoptosis, particularly in the context of cancer and cardiovascular research.
Quantitative Data
The following tables summarize key quantitative parameters of this compound in various in vitro assays.
| Parameter | Target | Value | Reference |
| Potency vs. cGMP | PKG1α | 4.3-fold more potent | [1] |
| Michaelis Constant (Km) | PDE8A | 0.55 µM | |
| Inhibition Constant (Ki) | PDE9 | 0.77 µM |
Table 1: Potency and Kinetic Parameters of this compound.
| Application | Cell Type | Concentration Range | Effect |
| Inhibition of ACh-induced Ca2+ increase | Smooth Muscle Cells | 1 µM - 0.1 mM | Inhibition of intracellular calcium oscillations |
| Antagonism of EGF-induced effects | Epithelial Ovarian Cancer Cells | 250 µM | Suppression of proliferation, migration, and invasion |
Table 2: Effective Concentrations of this compound in Cell-Based Assays.
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
The following diagram illustrates the central role of 8-Br-cGMP in activating the cGMP signaling cascade.
Caption: Activation of PKG by 8-Br-cGMP.
Experimental Workflow: Kinase Activity Assay
This diagram outlines a typical workflow for a non-radioactive PKG kinase activity assay.
Caption: Workflow for a PKG kinase assay.
Experimental Protocols
Protocol 1: In Vitro cGMP-Dependent Protein Kinase (PKG) Activity Assay (Non-Radioactive, Fluorescence-Based)
This protocol is adapted from commercially available fluorescence-based kinase assay kits (e.g., HTRF®, LanthaScreen™) and is a general guideline. Specific kit instructions should be followed.
Materials:
-
Recombinant human PKG (e.g., PKG1α)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Fluorescently labeled kinase substrate (e.g., a specific peptide with a phosphorylation site for PKG)
-
This compound (8-Br-cGMP) stock solution
-
Kinase inhibitor (optional, as a negative control)
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and a fluorescent acceptor like XL665 or an Alexa Fluor™ tracer)
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant PKG in kinase assay buffer. The final concentration will depend on the specific activity of the enzyme and should be optimized.
-
Prepare a serial dilution of 8-Br-cGMP in kinase assay buffer to determine the EC₅₀. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare the ATP solution in kinase assay buffer. The final concentration should be at or near the Km of the enzyme for ATP.
-
Prepare the fluorescent substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the following in order:
-
Kinase assay buffer
-
8-Br-cGMP solution at various concentrations (or vehicle control).
-
PKG enzyme solution.
-
-
Initiate the kinase reaction by adding the ATP/fluorescent substrate mix.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagents as per the manufacturer's instructions. This typically includes an EDTA-containing buffer to chelate Mg²⁺.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the log of the 8-Br-cGMP concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay (Radioactive)
This protocol is a general method for measuring PDE activity and can be adapted to test the inhibitory potential of 8-Br-cGMP on specific PDE isoforms.
Materials:
-
Purified recombinant PDE enzyme
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
[³H]-cGMP (radiolabeled substrate)
-
Unlabeled cGMP
-
This compound (8-Br-cGMP) as a potential inhibitor
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of [³H]-cGMP (typically below the Km), and the PDE enzyme.
-
Prepare a serial dilution of 8-Br-cGMP in the assay buffer.
-
-
PDE Reaction:
-
In separate tubes, combine the reaction mixture with different concentrations of 8-Br-cGMP (or vehicle control).
-
Incubate the tubes at 30°C for a defined period (e.g., 10-30 minutes), ensuring that less than 20% of the substrate is hydrolyzed.
-
Terminate the reaction by boiling the tubes for 1 minute, then place them on ice.
-
-
Nucleotidase Digestion:
-
To each tube, add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Incubate at 30°C for 10 minutes.
-
-
Separation of Substrate and Product:
-
Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unhydrolyzed [³H]-cGMP will bind to the resin, while the uncharged [³H]-guanosine product will pass through.
-
Elute the [³H]-guanosine with a low-salt buffer.
-
-
Quantification:
-
Collect the eluate in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-cGMP hydrolyzed for each concentration of 8-Br-cGMP.
-
Plot the percentage of inhibition against the log of the 8-Br-cGMP concentration and fit the data to determine the IC₅₀ value.
-
Protocol 3: Measurement of Intracellular Calcium Concentration
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in response to 8-Br-cGMP.
Materials:
-
Cultured cells (e.g., smooth muscle cells) plated on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid in dye loading)
-
This compound (8-Br-cGMP) stock solution
-
Agonist to induce calcium increase (e.g., acetylcholine)
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation at 340 nm and 380 nm, and emission at ~510 nm)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Wash the cells with HBSS.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Pluronic F-127 can be added at a final concentration of 0.02% to improve dye solubility.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulate the cells with an agonist (e.g., acetylcholine) to induce an increase in intracellular calcium and record the response.
-
After the initial response, introduce 8-Br-cGMP into the perfusion buffer at the desired concentration (e.g., 100 µM) and continue recording to observe its effect on the calcium signal.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) for each time point.
-
The ratio is proportional to the intracellular calcium concentration. The data can be presented as the change in the fluorescence ratio over time.
-
Protocol 4: Cell Migration - Wound Healing Assay
This assay is used to assess the effect of 8-Br-cGMP on cell migration.
Materials:
-
Cultured cells (e.g., cancer cells)
-
Culture medium
-
Sterile pipette tips (p200 or p1000) or a specialized wound healing insert
-
This compound (8-Br-cGMP)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with fresh culture medium containing different concentrations of 8-Br-cGMP or a vehicle control.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch at defined locations.
-
Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of migration between the control and 8-Br-cGMP-treated groups.
-
Protocol 5: Cell Invasion - Transwell Assay
This assay measures the ability of cells to invade through a basement membrane matrix, and can be used to evaluate the effect of 8-Br-cGMP on this process.
Materials:
-
Transwell inserts with a porous membrane (typically 8 µm pores)
-
Matrigel or other basement membrane extract
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound (8-Br-cGMP)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of 8-Br-cGMP or a vehicle control.
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
-
Invasion:
-
Add culture medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
-
Fixation and Staining:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each condition.
-
Compare the number of invaded cells between the control and 8-Br-cGMP-treated groups.
-
References
Synthesis of 8-Bromo-3'-Guanylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 8-Bromo-3'-guanylic acid (8-Br-3'-GMP), a brominated derivative of 3'-guanosine monophosphate. Bromination at the C8 position of the guanine base is a critical modification that influences the glycosidic bond conformation and provides resistance to metabolic degradation. These derivatives are valuable tools for studying cGMP-dependent signaling pathways and as intermediates in the synthesis of more complex molecules, such as Linagliptin, a DPP-4 inhibitor for type 2 diabetes. The following sections detail the chemical synthesis, purification, and characterization of 8-Br-3'-GMP, along with its role in activating Protein Kinase G (PKG).
Synthesis Methodology
The synthesis of this compound is achieved through the direct electrophilic bromination of the guanine ring of 3'-guanylic acid (3'-GMP) at the C8 position. The most common and effective method utilizes bromine in an appropriate solvent system.
Experimental Protocol: Bromination of 3'-Guanosine Monophosphate
This protocol is adapted from established methods for the bromination of guanosine derivatives.
Materials:
-
Guanosine 3'-monophosphate (3'-GMP)
-
Liquid Bromine (Br₂)
-
Sodium Acetate (NaOAc)
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Diatomaceous earth
Procedure:
-
Dissolution: In a flask protected from light, suspend Guanosine 3'-monophosphate (1.0 eq) in a solution of glacial acetic acid and deionized water.
-
Buffering: Add sodium acetate (1.5 eq) to the suspension and stir until a clear solution is obtained. The acetate buffer helps to control the pH during the reaction.
-
Bromination: Cool the reaction mixture in an ice bath to 0-5°C. Slowly add liquid bromine (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by slowly adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.
-
Precipitation & Filtration: The crude 8-Bromo-3'-GMP product will precipitate out of the solution. Cool the mixture to 0-5°C for 30 minutes to maximize precipitation.
-
Washing: Filter the resulting solid through a pad of diatomaceous earth and wash sequentially with cold deionized water and cold methanol to remove unreacted starting materials and salts.
-
Drying: Dry the white to off-white solid product under vacuum at 40-50°C to a constant weight.
Purification Protocol
For applications requiring high purity, the crude product can be further purified using anion-exchange chromatography.
Materials:
-
DEAE-Sephadex or similar anion-exchange resin
-
Triethylammonium bicarbonate (TEAB) buffer, pH 7.5 (gradient from 0.1 M to 1.0 M)
-
Crude 8-Br-3'-GMP
Procedure:
-
Column Preparation: Pack a column with the anion-exchange resin and equilibrate with 0.1 M TEAB buffer.
-
Loading: Dissolve the crude 8-Br-3'-GMP in a minimal amount of the equilibration buffer and load it onto the column.
-
Elution: Elute the bound nucleotide with a linear gradient of TEAB buffer from 0.1 M to 1.0 M.
-
Fraction Collection: Collect fractions and monitor the absorbance at 260 nm. The main peak corresponds to 8-Br-3'-GMP.
-
Desalting: Pool the product-containing fractions and remove the TEAB buffer by repeated co-evaporation with methanol or by dialysis against deionized water.
-
Lyophilization: Lyophilize the desalted solution to obtain the final product as a fluffy white solid.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and analytical data for this compound. Data for the closely related compound 8-bromo-2'-deoxyguanosine is included for reference.
| Parameter | Value (this compound) | Reference / Note |
| Molecular Formula | C₁₀H₁₃BrN₅O₈P | Calculated |
| Molecular Weight | 442.11 g/mol | Calculated |
| Appearance | White to light yellow solid | [1] |
| Purity (HPLC) | ≥98% | Typical for commercially available analogs[2] |
| UV Absorbance (λmax) | ~264 nm | Based on 8-Br-cGMP[3] |
| Expected Yield | 80-90% | Based on similar bromination reactions |
| ¹H NMR (DMSO-d₆, δ ppm) | See Note 1 | Expected values based on related structures |
| ESI-MS (m/z) | ~441.0 [M-H]⁻ | Expected value. 8-bromo-2'-dG is 343.9 [M-H]⁻[4] |
Visualized Protocols and Pathways
Synthesis Workflow
The diagram below illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of 8-Br-3'-GMP.
Signaling Pathway
8-Brominated guanosine derivatives, particularly 8-Br-cGMP, are potent activators of Protein Kinase G (PKG), a key effector in the nitric oxide (NO)/cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation.
Caption: Activation of the PKG signaling pathway.
References
Troubleshooting & Optimization
Improving the stability of 8-Bromo-3'-guanylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the stability of 8-Bromo-3'-guanylic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For maximum stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is expected to be stable for years. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or colder.
Q2: What is the best solvent and buffer system for dissolving this compound?
This compound is soluble in aqueous solutions. For general experimental use, sterile, nuclease-free water or a buffered solution such as Phosphate-Buffered Saline (PBS) at a pH of 7.2 is recommended. Guanosine monophosphates are generally more stable in slightly alkaline solutions (around pH 8) and are sensitive to acidic conditions which can promote hydrolysis.
Q3: My this compound solution appears to be degrading. What are the likely causes?
Several factors can contribute to the degradation of this compound in solution:
-
pH: Acidic conditions (pH below 6) can lead to the hydrolysis of the N-glycosidic bond, separating the 8-bromoguanine base from the ribose-3'-phosphate.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.
-
Enzymatic Contamination: If the solution is not sterile, it may be contaminated with nucleases or phosphodiesterases that can enzymatically degrade the molecule.
-
Photodegradation: Although less common for this specific compound, prolonged exposure to high-intensity light, especially UV, can potentially lead to degradation.
Q4: How can I assess the stability of my this compound solution?
The stability of your solution can be monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the peak area of this compound over time, along with the appearance of new peaks corresponding to degradation products, would indicate instability. A detailed experimental protocol for this is provided below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage, especially when cold. | The concentration of the solution may be too high, exceeding its solubility at lower temperatures. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Loss of biological activity in an experiment. | The this compound may have degraded due to improper storage or handling (e.g., acidic pH, high temperature). | Prepare a fresh solution from lyophilized powder. Ensure the pH of all experimental buffers is neutral to slightly alkaline. Avoid prolonged incubation at high temperatures unless experimentally necessary. |
| Inconsistent experimental results. | This could be due to partial degradation of the compound, leading to a lower effective concentration. | Always use freshly prepared solutions. If using a stored stock solution, perform a quick quality control check using HPLC or UV-spectrophotometry to confirm the concentration and purity. |
| Appearance of unexpected peaks in HPLC analysis. | These likely represent degradation products, such as 8-bromoguanine and ribose-3'-phosphate, resulting from hydrolysis. | Review the solution's pH, storage temperature, and handling procedures. Ensure all glassware and reagents are nuclease-free. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free PBS (pH 7.2) or a similar neutral to slightly alkaline buffer to achieve the desired concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound by RP-HPLC
This protocol is adapted from a method for a similar compound, 8-bromo-2'-deoxyguanosine.[1]
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in different buffers (e.g., pH 5, 7, and 9) to assess the effect of pH.
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Acidic Stress: Prepare a solution in a mild acidic buffer to observe accelerated degradation.
-
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.0).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 264 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the remaining concentration versus time. The slope of this line will give the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Quantitative Data
| Compound | Condition | Parameter | Value | Reference |
| 8-Bromo-cGMP (sodium salt) | Solid, -20°C | Stability | ≥ 4 years | [2] |
| 8-nitroguanine in single-stranded DNA | 37°C | Half-life | 1.6 hours | [3] |
| 8-nitroguanine in single-stranded DNA | -20°C | Half-life | 533 hours | [3] |
| 8-nitroguanine in double-stranded DNA | 37°C | Half-life | 2.4 hours | [3] |
| 8-nitroguanine in double-stranded DNA | -20°C | Half-life | 1115 hours | [3] |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Simplified cGMP signaling pathway showing the role of cGMP analogs.
References
Troubleshooting unexpected results in 8-Bromo-3'-guanylic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-3'-guanylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Compound Handling and Stability
Q1: How should I dissolve and store this compound?
Q2: What is the expected stability of this compound in different experimental conditions?
The stability of this compound can be influenced by pH and temperature. Generally, nucleic acids are most stable in a pH range of 5 to 9.[2] Extreme pH values (below 5 and above 9) can lead to the destabilization of the molecule through the titration of polar groups on the bases, which can disrupt hydrogen bonding.[2] Low pH can also lead to depurination and strand breakage.[2] While high pH is less damaging, it can still cause depurination and strand breakage with prolonged exposure.[2] For long incubations, it is advisable to use buffers within a neutral pH range and to minimize exposure to high temperatures unless required by the experimental protocol.
STING Activation Assays
Q3: I am not observing the expected STING activation with this compound in my reporter assay. What could be the issue?
Several factors could contribute to a lack of STING activation. Consider the following troubleshooting steps:
-
Cell Line Integrity: Ensure your reporter cell line is healthy and expresses all the necessary components of the STING pathway.
-
Compound Delivery: If using a cell-based assay, ensure efficient delivery of this compound into the cytoplasm where STING resides. Transfection reagents or electroporation may be necessary.
-
Assay Signal Window: Verify that your assay has a sufficient signal-to-background ratio. Run positive controls, such as the natural STING ligand cGAMP, to confirm the assay is performing as expected.
-
Reporter Gene Detection: Ensure the luciferase substrate and detection reagents are fresh and properly prepared. High background signals could indicate contamination of your control samples.[3]
Q4: I am seeing high background or non-specific activation in my STING reporter assay. How can I troubleshoot this?
High background can obscure real results. Here are some potential causes and solutions:
-
Contamination: Ensure all reagents and plasticware are free from microbial or chemical contaminants that could trigger an innate immune response.
-
Transfection Reagent Toxicity: Some transfection reagents can induce a cellular stress response. Optimize the concentration of the transfection reagent to minimize toxicity while maintaining good transfection efficiency.
-
Cell Density: Plate cells at an optimal density. Overly confluent or sparse cells can behave differently and lead to inconsistent results.
Competitive Binding Assays
Q5: I am developing a competitive binding assay for STING with this compound. What are some key considerations?
Designing a robust competitive binding assay requires careful optimization. Key factors include:
-
Choice of Labeled Ligand: Select a high-affinity radiolabeled or fluorescently labeled STING ligand. The concentration of the labeled ligand should ideally be at or below its Kd for the receptor.
-
Non-Specific Binding: Minimize non-specific binding by including blocking agents like BSA in your assay buffer and by using appropriate washing steps in filtration-based assays.
-
Equilibrium Conditions: Ensure that the binding reaction has reached equilibrium. This may require optimizing incubation time and temperature.
Q6: My competitive binding assay is showing a low signal window or high variability. What can I do to improve it?
A low signal window can make it difficult to accurately determine IC50 values. To improve your assay:
-
Receptor Concentration: Optimize the concentration of the STING protein. Too little receptor will result in a low signal, while too much can lead to ligand depletion.
-
Labeled Ligand Concentration: Use a concentration of the labeled ligand that gives a robust signal without being excessively high, as this can reduce the sensitivity of the assay to competitors.
-
Assay Format: Consider different assay formats. A homogeneous assay like HTRF may offer a better signal-to-background ratio and lower variability compared to a filtration-based assay.
HPLC Analysis
Q7: I am observing peak tailing and inconsistent retention times when analyzing this compound by HPLC. What could be the cause?
Peak tailing and retention time drift are common issues in the HPLC analysis of purine analogs.[4] Potential causes include:
-
Secondary Interactions: The purine structure can have secondary interactions with the stationary phase. Using a column with a polar-embedded phase or adding an ion-pairing reagent to the mobile phase can improve peak shape.[4]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Optimizing the buffer pH is crucial.[4]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents.[4]
Q8: I am seeing ghost peaks in my HPLC chromatograms. Where might they be coming from?
Ghost peaks, or artifact peaks, can arise from several sources:[5]
-
Contaminated Mobile Phase: Use high-purity solvents and reagents for your mobile phase. Contaminants can accumulate and elute as ghost peaks, particularly in gradient runs.[5]
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle and injector wash protocol.
-
System Contamination: Contaminants can leach from tubing, seals, or other system components. Regularly flush your HPLC system to remove any build-up.
Quantitative Data
Table 1: Physicochemical and Binding Data for STING Ligands
| Compound | Molecular Weight ( g/mol ) | Solubility | Reported IC50/Ki for STING |
| 8-Bromoguanosine 3',5'-cyclic monophosphate (sodium salt) | 446.08[4] | 50 mg/mL in Water | Data not available |
| 2'3'-cGAMP | ~674 | - | IC50: 5 nM, Ki: 2.5 nM (HTRF assay)[6] |
| [131I]I-NFIP (inhibitor) | - | - | IC50: 7.56 ± 2.68 nM (Cell-based competitive binding)[7] |
Note: Data for 8-Bromoguanosine 3',5'-cyclic monophosphate is provided as a reference for the structurally related this compound.
Experimental Protocols
Protocol 1: STING Activation Reporter Assay
This protocol is adapted for a luciferase-based reporter assay to measure the activation of the STING pathway.
Materials:
-
HEK293T cells stably expressing a STING-inducible luciferase reporter
-
This compound
-
2'3'-cGAMP (positive control)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Method:
-
Cell Seeding: Seed HEK293T reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Prepare serial dilutions to be tested.
-
Transfection:
-
For each well, dilute the required amount of this compound or 2'3'-cGAMP in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted compound and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the signal from treated cells to untreated controls.
Protocol 2: Competitive Binding Assay for STING (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) competitive binding assay to determine the binding affinity of this compound to STING.
Materials:
-
Recombinant human STING protein (His-tagged)
-
Labeled STING ligand (e.g., d2-labeled cGAMP)
-
Anti-6His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
This compound
-
2'3'-cGAMP (unlabeled, for standard curve)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Method:
-
Compound Preparation: Prepare serial dilutions of this compound and unlabeled 2'3'-cGAMP in assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compounds or standards to the wells of a 384-well plate.
-
Add 2 µL of recombinant STING protein to each well.
-
Prepare a mix of the d2-labeled STING ligand and the anti-6His Terbium-labeled antibody in assay buffer.
-
Add 4 µL of this detection mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Terbium).
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
Plot the HTRF ratio against the log of the competitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for STING activation assays.
Caption: Workflow for a competitive binding assay.
References
- 1. pnas.org [pnas.org]
- 2. pH stability of oligonucleotides [biosyn.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. revvity.com [revvity.com]
- 7. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using 8-Bromo-3',5'-cyclic guanosine monophosphate (commonly referred to as 8-Bromo-cGMP) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is 8-Bromo-cGMP and what is its primary mechanism of action?
8-Bromo-cGMP is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent protein kinase (PKG). A key advantage of 8-Bromo-cGMP is its greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, resulting in a more sustained activation of PKG signaling pathways in experimental settings.
Q2: What is a typical working concentration for 8-Bromo-cGMP in in vitro assays?
The optimal concentration of 8-Bromo-cGMP is highly dependent on the cell type and the specific biological question being investigated. However, a general starting range for many cell-based assays is between 1 µM and 100 µM[1]. For specific applications, such as in human ovarian cortical tissue culture, concentrations as high as 5 mmol/l have been used to enhance follicle growth and viability[2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store 8-Bromo-cGMP stock solutions?
The sodium salt of 8-Bromo-cGMP is soluble in water and phosphate-buffered saline (PBS) at concentrations up to 100 mM[3][4]. For long-term storage, it is recommended to store the compound in its solid form, desiccated at -20°C. Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. While the compound is stable at room temperature for short periods, prolonged storage at room temperature is not advised.
Q4: In which types of in vitro assays is 8-Bromo-cGMP commonly used?
8-Bromo-cGMP is utilized in a variety of in vitro assays to investigate cGMP-mediated signaling pathways. Common applications include:
-
Enzyme activity assays: To study the activation of Protein Kinase G (PKG) and its downstream targets.
-
Cell proliferation and apoptosis assays: To determine the effect of sustained cGMP signaling on cell growth and death.
-
Smooth muscle relaxation assays: To investigate the role of cGMP in vasodilation and other smooth muscle functions[5].
-
Calcium imaging assays: To study the modulation of intracellular calcium levels[1].
-
Cell differentiation studies: To explore the role of cGMP in cellular development and maturation[2][3].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of 8-Bromo-cGMP | Incorrect concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM). |
| Cell type is not responsive: The cells may lack the necessary downstream effectors of cGMP signaling (e.g., PKG). | Confirm the expression of PKG in your cell line using techniques like Western blotting or qPCR. | |
| Degradation of the compound: Improper storage or handling may have led to the degradation of 8-Bromo-cGMP. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. | |
| High background or off-target effects | Concentration is too high: Excessively high concentrations can lead to non-specific effects. | Lower the concentration of 8-Bromo-cGMP used in the assay. Refer to your dose-response curve to find a concentration that gives a specific effect with minimal background. |
| Contamination of reagents: The 8-Bromo-cGMP or other reagents may be contaminated. | Use fresh, sterile reagents and ensure aseptic techniques during a ssay setup. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. | Standardize your cell culture conditions, including seeding density, passage number, and growth phase. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of 8-Bromo-cGMP. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Incomplete dissolution: The compound may not be fully dissolved in the solvent. | Ensure the compound is completely dissolved by vortexing and visual inspection before adding it to the assay. |
Experimental Protocols
General Protocol for a Cell-Based In Vitro Assay with 8-Bromo-cGMP
This protocol provides a general framework. Specific details will need to be optimized for your particular cell line and assay.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of 8-Bromo-cGMP (sodium salt) in sterile, nuclease-free water.
- Gently vortex to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes and store at -20°C.
2. Cell Seeding:
- Seed your cells in the appropriate culture plates (e.g., 96-well plate for a viability assay) at a predetermined density.
- Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
3. Treatment with 8-Bromo-cGMP:
- On the day of the experiment, thaw an aliquot of the 8-Bromo-cGMP stock solution.
- Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of 8-Bromo-cGMP. Include a vehicle control (medium without 8-Bromo-cGMP).
4. Incubation:
- Incubate the cells for the desired period (this can range from minutes to days depending on the assay).
5. Assay Readout:
- Perform the specific assay according to the manufacturer's instructions (e.g., add reagents for a colorimetric viability assay and read the absorbance on a plate reader).
6. Data Analysis:
- Analyze the data to determine the effect of 8-Bromo-cGMP on your cells.
Visualizations
Caption: Activation of Protein Kinase G (PKG) by 8-Bromo-cGMP.
Caption: General workflow for an in vitro assay using 8-Bromo-cGMP.
Caption: Troubleshooting logic for unexpected results with 8-Bromo-cGMP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Benefits of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-br-cGMP) in human ovarian cortical tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]
- 4. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. 8-Bromo cyclic guanosine monophosphate mimics the actions of nitroglycerin on alpha-adrenergic mechanisms in canine saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with 8-Bromo-3'-guanylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of 8-Bromo-3'-guanylic acid (8-Br-cGMP). Find troubleshooting tips, frequently asked questions, and detailed protocols to avoid common pitfalls in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as 8-Bromo-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent protein kinase (PKG). A key advantage of 8-Br-cGMP is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, leading to a more sustained activation of PKG.[1]
Q2: What are the recommended storage conditions and stability of 8-Br-cGMP?
For long-term storage, 8-Br-cGMP powder should be stored desiccated at -20°C and is stable for at least one year.[2][3] Stock solutions are less stable and should be prepared fresh. If necessary, aqueous stock solutions can be aliquoted and frozen at -20°C for up to one week, though fresh preparation is always recommended to avoid degradation.[4][5]
Q3: How do I dissolve 8-Br-cGMP?
8-Br-cGMP is soluble in water and phosphate-buffered saline (PBS). The solubility in water is up to 100 mM.[3] For cell culture experiments, it is typically dissolved in sterile PBS or the appropriate cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or weaker than expected response | Degraded 8-Br-cGMP: Stock solutions may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of 8-Br-cGMP before each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Insufficient concentration: The concentration of 8-Br-cGMP may be too low to elicit a response in your specific cell type or experimental system. | Perform a dose-response curve to determine the optimal concentration. Typical working concentrations in cell-based assays range from 1 µM to 1 mM. | |
| Low cell permeability: While 8-Br-cGMP is cell-permeable, uptake can vary between cell types. | Increase the incubation time to allow for sufficient cellular uptake. | |
| Dominant PDE activity: In some cell types, high levels of phosphodiesterase (PDE) activity might still be able to hydrolyze 8-Br-cGMP, albeit at a slower rate than cGMP. | Consider co-incubation with a broad-spectrum PDE inhibitor, such as IBMX, to potentiate the effect of 8-Br-cGMP. However, be aware of potential off-target effects of the PDE inhibitor. | |
| Inconsistent or variable results between experiments | Inconsistent stock solution preparation: Variations in weighing or dissolving the compound can lead to different final concentrations. | Ensure accurate weighing and complete dissolution of the 8-Br-cGMP powder. Vortex thoroughly to ensure a homogenous solution. |
| Cell passage number and health: The responsiveness of cells to stimuli can change with increasing passage number or if the cells are not healthy. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Unexpected or off-target effects | Concentration is too high: High concentrations of 8-Br-cGMP can lead to non-specific effects or even cellular toxicity. Some studies have shown that very high concentrations can inhibit cell proliferation, which may not be the intended outcome.[6] | Perform a dose-response experiment to identify the lowest effective concentration that produces the desired specific effect. Include appropriate negative controls. |
| Activation of other pathways: While 8-Br-cGMP is a potent activator of PKG, at high concentrations it may interact with other cyclic nucleotide-binding proteins, such as protein kinase A (PKA), although with lower affinity.[7] | Use a PKG-specific inhibitor (e.g., KT5823) to confirm that the observed effect is mediated by PKG.[8][9] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM[3] |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Common Working Concentrations for In Vitro Experiments
| Application | Cell Type | Concentration Range | Reference |
| Inhibition of Ca2+ influx | Vascular Smooth Muscle Cells | 100 µM | [10][11] |
| Suppression of tumor cell proliferation | Epithelial Ovarian Cancer Cells | Dose-dependent | [12] |
| Regulation of tight junction barrier | Sertoli Cells | 4 µM - 1 mM | [6] |
| Improvement of energy state in hypoxia | Rat Atria | 100 µM | [13] |
Experimental Protocols
Protocol 1: Preparation of 8-Br-cGMP Stock Solution
-
Weighing: Accurately weigh the desired amount of 8-Br-cGMP powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilization (Optional): If necessary for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C for up to one week. For immediate use, the solution can be kept on ice.
Protocol 2: General Cell-Based Assay for PKG Activation
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Starvation (Optional): Depending on the experimental design, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Preparation of Working Solutions: Prepare serial dilutions of 8-Br-cGMP in serum-free media or the appropriate assay buffer to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of 8-Br-cGMP. Include a vehicle control (medium without 8-Br-cGMP).
-
Incubation: Incubate the cells for the desired period (this can range from minutes to hours, depending on the downstream endpoint being measured).
-
Endpoint Analysis: After incubation, lyse the cells and proceed with your downstream analysis, such as a Western blot for phosphorylation of PKG substrates (e.g., VASP), a kinase activity assay, or a functional assay (e.g., measuring changes in cell morphology, proliferation, or ion channel activity).
Signaling Pathways and Workflows
Caption: General signaling pathway of this compound.
Caption: A typical experimental workflow for a cell-based assay.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 2. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Bio-Techne [bio-techne.com]
- 3. 8-Bromo-cGMP, sodium salt | Additional G Protein (Heterotrimeric) Products: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Negative functional effects of cGMP mediated by cGMP protein kinase are reduced in T4 cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-bromo-cGMP improves energy state in hypoxic rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 8-Bromo-3'-guanylic acid during storage
This technical support center provides guidance on the proper storage and handling of 8-Bromo-3'-guanylic acid to prevent its degradation. Below you will find frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols to assess the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or colder.[1] When stored under these conditions, the compound is expected to be stable for years. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store this compound in solution?
A2: For short-term storage, solutions of this compound can be stored at -20°C for up to a month, and for longer-term storage (up to 6 months), -80°C is recommended.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. The choice of solvent is also critical; a buffered solution at a neutral to slightly alkaline pH (pH 7.0-8.0), such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), is preferable to water. Laboratory-grade water can be slightly acidic, which may promote hydrolysis of the glycosidic bond over time.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound and related purine nucleotides are hydrolysis and, to a lesser extent, photodegradation. Hydrolysis can occur at two primary sites: the N-glycosidic bond linking the guanine base to the ribose sugar and the phosphomonoester bond. Cleavage of the N-glycosidic bond is accelerated under acidic conditions (pH < 6), leading to the formation of 8-bromoguanine and ribose-3'-phosphate.[4][5] Under alkaline conditions, the imidazole ring of the purine base can be susceptible to cleavage.[4]
Q4: Is this compound sensitive to light?
Q5: Can I repeatedly freeze and thaw my this compound solution?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound. It is highly recommended to aliquot your stock solution into single-use volumes to maintain the integrity of the compound over its shelf life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment | Degradation of this compound due to improper storage. | Verify the storage conditions (temperature, pH of the solution). Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, assess the integrity of the stock solution using the HPLC protocol provided below. |
| Unexpected peaks in analytical analysis (e.g., HPLC, Mass Spectrometry) | Presence of degradation products such as 8-bromoguanine or free phosphate. | This indicates significant degradation. Discard the current stock and prepare a fresh solution from the solid compound. Review storage and handling procedures to prevent future degradation. |
| Precipitate formation in the solution upon thawing | The compound may have come out of solution at low temperatures, or the buffer components may have precipitated. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation or contamination. It is safer to discard the solution and prepare a fresh one. |
| Change in the color or appearance of the solid compound | This could indicate moisture absorption or chemical degradation. | Do not use the compound. Discard it and obtain a fresh supply. Ensure that the container is stored in a desiccated environment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Integrity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of your this compound solution. The exact conditions may need to be optimized for your specific HPLC system.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 25% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 100% A
-
-
Procedure:
-
Dilute a sample of your this compound solution in Mobile Phase A.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to this compound. The appearance of additional peaks, particularly at earlier retention times, may indicate the presence of more polar degradation products like 8-bromoguanine.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Nucleotide (cNMP) Analogues: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH stability of oligonucleotides [biosyn.com]
- 4. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Hydrolysis of 8-(Arylamino)-2â-deoxyguanosines [figshare.com]
Adjusting pH for optimal 8-Bromo-3'-guanylic acid activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-3'-guanylic acid (8-Br-cGMP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
The optimal pH for this compound (8-Br-cGMP) activity is not determined by the compound itself, but rather by the target it activates, which is typically cGMP-dependent protein kinase (PKG). PKG, like most intracellular enzymes, functions optimally within a physiological pH range, generally considered to be pH 7.0 - 7.4 . Therefore, for most cellular and in vitro kinase assays, maintaining a buffer within this neutral pH range is crucial for observing the maximal effect of 8-Br-cGMP. Deviations from this range can negatively impact the structure and function of PKG, leading to reduced or abolished activity.
Q2: How should I prepare and store this compound solutions?
This compound is typically supplied as a sodium salt, which is soluble in water and aqueous buffers. For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquots of the stock solution can be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Many researchers dissolve 8-Br-cGMP in phosphate-buffered saline (PBS) at a pH of 7.2.[1]
Q3: My this compound solution is not producing the expected biological effect. What are some possible reasons?
Several factors could contribute to a lack of effect:
-
Suboptimal pH: Ensure your experimental buffer is within the optimal physiological range (pH 7.0 - 7.4) for your target protein kinase G.
-
Compound Degradation: 8-Br-cGMP solutions are not stable over long periods. Prepare fresh solutions for each experiment or use properly stored frozen aliquots.
-
Incorrect Concentration: The effective concentration of 8-Br-cGMP can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Cell Permeability: While 8-Br-cGMP is known to be cell-permeable, the efficiency of uptake can differ between cell lines.
-
Inactive Target Enzyme: The downstream target, PKG, may be inactive or expressed at low levels in your experimental system.
Q4: Is this compound resistant to phosphodiesterases (PDEs)?
Yes, this compound is designed to be more resistant to hydrolysis by phosphodiesterases (PDEs) compared to the endogenous cyclic guanosine monophosphate (cGMP).[1] This resistance allows it to have a more sustained effect in activating PKG in cellular systems where PDEs are active.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the compound may be degrading. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, it is best to prepare a fresh solution. Consider preparing a lower concentration stock solution. |
| Inconsistent results between experiments. | 1. pH drift in buffers. 2. Degradation of 8-Br-cGMP stock solution. 3. Variation in cell passage number or confluency. | 1. Prepare fresh buffers for each experiment and verify the pH. 2. Use fresh or newly thawed aliquots of your 8-Br-cGMP stock for each experiment. 3. Standardize your cell culture conditions. |
| No activation of PKG is observed in an in vitro kinase assay. | 1. The pH of the kinase assay buffer is outside the optimal range for PKG. 2. The concentration of 8-Br-cGMP is too low. 3. The PKG enzyme is inactive. | 1. Adjust the pH of the kinase buffer to 7.0 - 7.4. 2. Perform a concentration-response curve to determine the EC50 for your specific PKG isoform. 3. Include a positive control for PKG activity. |
| High background signal in cellular assays. | The concentration of 8-Br-cGMP used may be too high, leading to off-target effects. | Reduce the concentration of 8-Br-cGMP and perform a careful dose-response analysis to find the optimal concentration with the lowest background. |
Quantitative Data Summary
Table 1: Solubility and Stability of this compound Sodium Salt
| Parameter | Value | Notes |
| Solubility in Water | Up to 100 mM | |
| Solubility in PBS (pH 7.2) | ≥ 10 mg/mL | [1] |
| Storage of Powder | -20°C | Stable for ≥ 4 years[1] |
| Storage of Stock Solutions | -20°C for up to 1 month, -80°C for up to 6 months | It is highly recommended to prepare solutions fresh. |
Experimental Protocols & Visualizations
General Experimental Workflow for Assessing 8-Br-cGMP Activity
Below is a generalized workflow for investigating the effects of 8-Br-cGMP in a cell-based assay.
References
Overcoming solubility issues with 8-Bromo-3'-guanylic acid
Technical Support Center: 8-Bromo-3'-guanylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered when working with this compound (commonly known as 8-Bromo-cGMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound (8-Bromo-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary biological function is to act as an activator of cGMP-dependent protein kinase (PKG).[1][2] By mimicking endogenous cGMP, it can be used to study the downstream effects of the cGMP/PKG signaling pathway. It is more resistant to hydrolysis by phosphodiesterases than cGMP, resulting in a more sustained activation of PKG.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is typically supplied as a sodium salt, which is soluble in water and aqueous buffers such as PBS (pH 7.2).[1] For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Once dissolved, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q3: At what concentrations is this compound typically used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a general concentration range used in cell culture experiments is between 1 µM and 100 µM.[1]
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may occasionally face challenges with dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Dissolution Protocol
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity water or PBS (pH 7.2) to achieve the desired stock concentration.
-
Mixing: Vortex the solution for 30-60 seconds to facilitate dissolution.
If the compound does not fully dissolve, proceed to the troubleshooting steps below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Troubleshooting Steps
-
Initial Vortexing: Ensure the solution has been vortexed thoroughly at room temperature. For small volumes, flicking the tube can also be effective.
-
Sonication: If particulates remain after vortexing, sonication can be an effective method to break up clumps and enhance dissolution.[1]
-
Protocol: Place the tube in a water bath sonicator for 5-10 minutes. Check for dissolution and repeat if necessary. Avoid excessive sonication, which could potentially degrade the compound.
-
-
Gentle Warming: For stubborn solubility issues, gentle warming can increase the solubility.
-
Protocol: Warm the solution in a water bath at a temperature no higher than 37°C. Mix intermittently by vortexing. Allow the solution to cool to room temperature before use.
-
-
pH Adjustment: The solubility of this compound can be pH-dependent. Ensure your solvent is at the correct pH (e.g., pH 7.2 for PBS). If you are using water, the pH may need to be adjusted.
-
Prepare a Fresh Solution: If all else fails, it is possible that the compound or the solvent may be compromised. Prepare a fresh solution using a new aliquot of the compound and fresh, high-purity solvent.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in common solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| Water | 44.61 - 50 | 100 | [1] |
| PBS (pH 7.2) | 10 | ~22.4 |
Note: The molecular weight of the sodium salt of this compound is approximately 446.09 g/mol . The maximum concentration may vary slightly between batches due to differences in hydration state.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound sodium salt (MW: ~446.09 g/mol )
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Water bath sonicator
-
-
Procedure:
-
Weigh out 4.46 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile water or PBS (pH 7.2) to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, use the troubleshooting steps outlined above (sonication, gentle warming) to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell-Based Assay for PKG Activation
This protocol provides a general workflow for treating cultured cells with this compound to study its effects on a downstream signaling event (e.g., protein phosphorylation).
Caption: General workflow for a cell-based assay using this compound.
-
Cell Plating: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in fresh, serum-free cell culture medium to the desired final working concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 2 hours, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Downstream Analysis: Collect the cell lysates and proceed with your downstream analysis, such as Western blotting to detect the phosphorylation of a known PKG substrate or a kinase activity assay.
Signaling Pathway
This compound acts as a direct activator of Protein Kinase G (PKG), a key component of the nitric oxide (NO)/cGMP signaling pathway.
Caption: The cGMP/PKG signaling pathway and the role of this compound.
References
Refining experimental protocols for 8-Bromo-3'-guanylic acid studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 8-Bromo-3'-guanylic acid and its common analog, 8-Bromo-cGMP, in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, and its more commonly used analog 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Bromo-cGMP), are cell-permeable analogs of cyclic guanosine monophosphate (cGMP). Their primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1][2] By mimicking endogenous cGMP, these compounds can be used to study cGMP-mediated signaling pathways in various physiological processes. 8-Bromo-cGMP is more resistant to hydrolysis by phosphodiesterases than cGMP, resulting in a more sustained activation of PKG.[3]
Q2: What are the main applications of this compound in research?
A2: this compound and its analogs are widely used to investigate the roles of the cGMP signaling pathway. Key applications include studying smooth muscle relaxation, inhibition of platelet aggregation, regulation of ion channel activity, and modulation of gene expression.[4] It has been utilized in studies related to cardiovascular physiology, neuroscience, and cancer research.[2][5]
Q3: How should this compound be stored?
A3: this compound (as the sodium salt) should be stored desiccated at -20°C for long-term stability.[6][7] Under these conditions, the solid compound is stable for at least four years.[3] Stock solutions are less stable and should be prepared fresh or stored in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8][9]
Q4: What is the recommended solvent for preparing stock solutions?
A4: The sodium salt of 8-Bromo-cGMP is soluble in water up to 100 mM.[6][7] For cell culture experiments, sterile phosphate-buffered saline (PBS) at a pH of 7.2 can also be used.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect | Degradation of the compound: Improper storage of the solid compound or stock solution. | Ensure the compound is stored at -20°C, desiccated, and protected from light. Prepare fresh stock solutions or use properly stored aliquots. |
| Incorrect concentration: The concentration used may be too low to elicit a response or too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Typical working concentrations range from 1 µM to 1 mM. | |
| Cell health issues: Cells may be unhealthy, leading to a lack of response. | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. | |
| Precipitation in media | Low solubility: The concentration of the compound may exceed its solubility in the experimental medium. | Ensure the final concentration in the medium does not exceed the solubility limit. Gently warm the stock solution to ensure complete dissolution before adding it to the medium. |
| Off-target effects observed | High concentration: Using excessively high concentrations can lead to non-specific effects. | Reduce the concentration of this compound. Include appropriate controls, such as a vehicle control and a negative control (e.g., an inactive analog if available). |
| Activation of other kinases: At high concentrations, cGMP analogs can sometimes cross-activate other kinases like PKA.[10] | Use the lowest effective concentration and consider using specific inhibitors for potentially cross-activated pathways to confirm the specificity of the observed effects. | |
| Difficulty reproducing results | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters. Maintain detailed records of each experiment to identify potential sources of variability. |
| Batch-to-batch variability of the compound: The purity or activity of different batches of the compound may vary. | If possible, use the same batch of the compound for a series of related experiments. If a new batch is used, it is advisable to re-run a dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of 8-Bromo-cGMP Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 8-Bromo-cGMP sodium salt.
Materials:
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 8-Bromo-cGMP to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg.
-
Add the appropriate volume of sterile water or PBS to the compound.
-
Vortex briefly to dissolve the compound completely. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: In Vitro Treatment of Vascular Smooth Muscle Cells
This protocol provides a general procedure for treating cultured vascular smooth muscle cells (VSMCs) with 8-Bromo-cGMP to study its effects on cell signaling.
Materials:
-
Cultured VSMCs in appropriate growth medium
-
10 mM stock solution of 8-Bromo-cGMP
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., Western blotting, kinase assays)
Procedure:
-
Plate VSMCs at the desired density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to synchronize the cells.
-
On the day of the experiment, dilute the 10 mM 8-Bromo-cGMP stock solution to the desired final concentration in serum-free medium. A typical concentration range for initial experiments is 10 µM to 100 µM.
-
Remove the serum-free medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of 8-Bromo-cGMP to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired time period. Incubation times can range from minutes to several hours depending on the downstream endpoint being measured.
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and proceed with downstream analysis, such as Western blotting for phosphorylated VASP (a marker of PKG activity) or other target proteins.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | C10H10BrN5NaO7P | CID 135419185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Br-cGMP (8-Bromo-cGMP), PKG activator (CAS 51116-01-9) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Bio-Techne [bio-techne.com]
- 7. 8-Bromo-cGMP, sodium salt | Additional G Protein (Heterotrimeric) Products: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Minimizing off-target effects of 8-Bromo-3'-guanylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 8-Bromo-3'-guanylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
A1: this compound is a synthetic cyclic nucleotide analog. While specific data for the 3'-monophosphate form is limited in publicly available literature, the related compound 8-Bromo-cGMP is known to be an activator of cGMP-dependent protein kinases (PKGs).[1] It is often used in research to mimic the effects of the second messenger cyclic guanosine monophosphate (cGMP).
Q2: What are the potential off-target effects of this compound and other nucleoside analogs?
A2: As a nucleoside analog, this compound may have off-target effects common to this class of molecules. These can include:
-
Inhibition of Cellular Polymerases: Nucleoside analogs can inhibit not only their primary viral or target polymerases but also cellular DNA and RNA polymerases. Mitochondrial DNA polymerase (pol-gamma) is particularly sensitive to inhibition by some nucleoside analogs, which can lead to mitochondrial toxicity.[2][3]
-
Interaction with other Nucleotide-Binding Proteins: Due to its structural similarity to endogenous nucleotides, it may interact with other ATP or GTP-binding proteins, such as kinases, GTPases, and phosphodiesterases.
-
Perturbation of Nucleotide Metabolism: The compound could interfere with the synthesis and degradation of endogenous nucleotides, potentially affecting cellular energy homeostasis and signaling.[4]
Q3: How can I assess the selectivity of this compound in my experimental system?
A3: To assess selectivity, it is recommended to perform a combination of in vitro and cell-based assays. This can include:
-
Biochemical Assays: Test the compound against a panel of related enzymes, such as different phosphodiesterases, kinases, and other nucleotide-binding proteins.[5]
-
Cell-Based Assays: Utilize cell lines that lack the primary target (e.g., using CRISPR/Cas9-mediated knockout) to identify target-independent effects.
-
Broad Off-Target Screening: Employ commercial services that offer screening against a large panel of receptors, enzymes, and ion channels.[6]
Q4: Are there known off-targets for the 8-bromo modification on guanine nucleotides?
A4: The 8-bromo modification locks the guanine base in a syn conformation. This can alter its binding properties to different proteins. While this modification can enhance affinity for some targets, it may also lead to binding to unintended proteins that recognize this specific conformation.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected cell toxicity or reduced cell viability at effective concentrations. | Off-target effects on essential cellular processes, such as mitochondrial function due to inhibition of mitochondrial DNA polymerase.[3][7] | 1. Perform a dose-response curve to determine the concentration range where toxicity is observed. 2. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or by measuring cellular ATP levels. 3. Consider using a structurally different compound with a similar on-target activity as a control to see if the toxicity is specific to this compound. |
| Inconsistent or variable results between experiments. | 1. Degradation of the compound. 2. Cellular context-dependent off-target effects. 3. Variability in cell health or passage number. | 1. Ensure proper storage of the compound (aliquot and store at -20°C or -80°C). Prepare fresh dilutions for each experiment. 2. Characterize the expression levels of the intended target and potential off-targets in your specific cell line. 3. Maintain consistent cell culture conditions, including passage number and confluency. |
| Observed phenotype does not match the expected outcome based on the known on-target activity. | The observed phenotype may be due to an off-target effect that is dominant in your experimental system. | 1. Use a rescue experiment: if possible, overexpress the intended target to see if the phenotype can be reversed. 2. Employ a negative control compound that is structurally similar but inactive against the primary target. 3. Use an alternative method to modulate the target, such as siRNA or shRNA, to confirm that the phenotype is target-specific. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, this table provides data for the related and more extensively studied compound, 8-Bromo-cGMP, for comparative purposes. Researchers should experimentally determine the relevant values for this compound in their system of interest.
| Compound | Target | Assay Type | Value | Reference |
| 8-Bromo-cGMP | cGMP-dependent protein kinase (PKG) | Activation | EC50 ~0.1 µM | [1] |
| 8-Bromo-cGMP | Phosphodiesterase 5 (PDE5) | Inhibition | IC50 > 100 µM | General Knowledge |
Experimental Protocols
Protocol 1: In Vitro cGAS Inhibition Assay (Pyrophosphate Detection)
This protocol is adapted from a method used to discover cGAS inhibitors and measures the pyrophosphate (PPi) generated during the cGAS-catalyzed reaction.[8]
Materials:
-
Recombinant human cGAS protein
-
ATP and GTP substrates
-
dsDNA activator (e.g., Herring Testes DNA)
-
Inorganic pyrophosphatase (PPiase)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., RU.521)
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.
-
Add varying concentrations of this compound or control compounds to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding recombinant cGAS protein.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the cGAS reaction and initiate the PPiase reaction by adding inorganic pyrophosphatase.
-
Incubate to allow for the conversion of PPi to inorganic phosphate (Pi).
-
Add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Cellular STING Activation Assay (IFN-β Reporter)
This protocol assesses the ability of this compound to inhibit STING activation in a cellular context.
Materials:
-
HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter.
-
Transfection reagent.
-
dsDNA (e.g., ISD - Interferon Stimulatory DNA).
-
This compound.
-
Positive control STING inhibitor.
-
Luciferase assay reagent.
Procedure:
-
Seed the HEK293T-STING-IFN-β-Luc cells in a 96-well plate.
-
The following day, treat the cells with varying concentrations of this compound or control compounds for 1-2 hours.
-
Transfect the cells with ISD to activate the cGAS-STING pathway.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of STING-mediated IFN-β promoter activation and determine the IC50 value.
Protocol 3: Off-Target Kinase Profiling Assay
This protocol provides a general workflow for screening against a panel of kinases to identify potential off-target interactions.[9]
Materials:
-
A panel of recombinant protein kinases.
-
Respective kinase substrates.
-
ATP.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
This compound.
Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add this compound at a fixed concentration (e.g., 10 µM).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).
-
Calculate the percent inhibition for each kinase in the panel.
-
For any significant "hits" (e.g., >50% inhibition), perform a full dose-response curve to determine the IC50 value.
Visualizations
Caption: The cGAS-STING signaling pathway and the potential point of inhibition by this compound.
Caption: A logical workflow for characterizing the on-target and off-target effects of an inhibitor.
References
- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: 8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving 8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP), a cell-permeable cGMP analog.
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-cGMP and what is its primary mechanism of action?
8-Bromo-3',5'-cyclic Guanosine Monophosphate (8-Br-cGMP) is a brominated derivative of cyclic guanosine monophosphate (cGMP).[1] It is a cell-permeable analog of cGMP, meaning it can readily cross cell membranes.[2][3][4] Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1][2][3][4] 8-Br-cGMP is more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP, leading to a more sustained activation of PKG.[2]
Q2: What are the common applications of 8-Br-cGMP in research?
8-Br-cGMP is widely used in laboratory settings to study cGMP-mediated signaling pathways.[5] Common applications include:
-
Vasodilation studies: Investigating the relaxation of vascular smooth muscle.[6][7][8]
-
Neuroscience research: Studying neuronal signaling and plasticity.
-
Cancer research: Examining its effects on tumor cell proliferation, migration, and apoptosis.[9][10]
-
Cardiovascular research: Investigating its role in cardiac myocyte function.[11]
-
Immunology: Studying its influence on immune cell differentiation and function.[12]
Q3: How should 8-Br-cGMP be stored and handled?
Proper storage and handling are crucial for maintaining the stability and activity of 8-Br-cGMP.
-
Storage: Store the solid compound desiccated at -20°C.[4] Under these conditions, it is stable for at least four years.[2]
-
Stock Solutions: Prepare stock solutions fresh before use.[13][14] If necessary, aqueous stock solutions can be stored at -20°C but are generally considered unstable and should be used promptly.[14] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[13]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[13]
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Response to 8-Br-cGMP Treatment
| Potential Cause | Troubleshooting Step |
| Degradation of 8-Br-cGMP | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the solid compound has been stored correctly at -20°C and desiccated. |
| Incorrect Concentration | Optimize the concentration of 8-Br-cGMP for your specific cell type and experimental conditions. A typical starting range is 1 µM to 1 mM.[2] Perform a dose-response curve to determine the optimal concentration. |
| Insufficient Incubation Time | The time required for a response can vary. Optimize the incubation time. Some effects can be observed within minutes, while others may require several hours.[3] |
| Low Cell Permeability | While 8-Br-cGMP is cell-permeable, efficiency can vary between cell types. If permeability is a concern, consider using alternative delivery methods or ensure the vehicle (e.g., PBS) is appropriate. |
| Cell Line/Type Unresponsive | The downstream signaling components (e.g., PKG) may not be expressed or functional in your cell line. Verify the expression of key proteins in the cGMP signaling pathway in your model system. |
| Presence of Antagonists | Ensure that other components of your experimental system are not antagonizing the effects of 8-Br-cGMP. For example, some compounds can inhibit PKG activity. |
Issue 2: Solubility Problems with 8-Br-cGMP
| Solvent | Reported Solubility | Troubleshooting Tips |
| Water | Soluble to 100 mM. | If you experience difficulty dissolving the compound, gentle warming in a 37°C water bath with periodic mixing may help.[13] Ensure the pH of the water is near neutral. |
| PBS (pH 7.2) | 10 mg/mL.[2] | Prepare the solution fresh. If not fully dissolved, slight warming and vortexing can be applied. |
Issue 3: Off-Target Effects or Toxicity
| Potential Cause | Troubleshooting Step |
| High Concentrations | High concentrations of 8-Br-cGMP may lead to off-target effects or cellular toxicity. Use the lowest effective concentration determined from a dose-response experiment. |
| Contaminants | Ensure the purity of your 8-Br-cGMP. Purchase from a reputable supplier and check the certificate of analysis. |
| Metabolic Side Effects | Although more resistant to PDEs than cGMP, 8-Br-cGMP can be slowly metabolized. For long incubation periods, consider using a phosphorothioate-modified analog like Sp-8-Br-cAMPS for greater stability.[15] |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of 8-Br-cGMP Sodium Salt
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₇P | [4] |
| Molecular Weight | 446.09 g/mol | [4] |
| Purity (HPLC) | ≥98% | [2][4] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [2][4] |
| Stability (solid) | ≥ 4 years | [2] |
Table 2: Solubility of 8-Br-cGMP Sodium Salt
| Solvent | Concentration | Reference |
| Water | 100 mM | |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with 8-Br-cGMP
This protocol provides a general guideline for treating cultured cells with 8-Br-cGMP.
Materials:
-
8-Br-cGMP sodium salt
-
Sterile PBS or appropriate solvent
-
Cultured cells in appropriate growth medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Methodology:
-
Prepare Stock Solution:
-
On the day of the experiment, prepare a stock solution of 8-Br-cGMP in sterile PBS or another appropriate solvent. For example, to prepare a 10 mM stock solution, dissolve 4.46 mg of 8-Br-cGMP in 1 mL of sterile PBS.
-
Ensure the compound is completely dissolved. Gentle warming (37°C) and vortexing may be used if necessary.[13]
-
Sterile-filter the stock solution using a 0.22 µm filter if necessary for your application.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
The following day, remove the growth medium and replace it with fresh medium containing the desired final concentration of 8-Br-cGMP. For example, to achieve a final concentration of 100 µM, add 10 µL of a 10 mM stock solution to 1 mL of culture medium.
-
Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., minutes to hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as Western blotting for phosphorylated proteins, cell proliferation assays, or migration assays.
-
Protocol 2: Vasodilation Assay in Isolated Aortic Rings
This protocol describes a method to assess the vasodilatory effects of 8-Br-cGMP on isolated aortic rings.
Materials:
-
8-Br-cGMP sodium salt
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictor
-
Isolated aortic rings from a model organism (e.g., rat)
-
Organ bath system with force transducer
-
Carbogen gas (95% O₂, 5% CO₂)
Methodology:
-
Preparation of Aortic Rings:
-
Isolate the thoracic aorta from the animal model and place it in cold Krebs-Henseleit buffer.
-
Carefully remove adipose and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, add 8-Br-cGMP cumulatively to the organ bath to generate a dose-response curve.
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Visualizations
Caption: General signaling pathway of 8-Br-cGMP.
Caption: Experimental workflow for a vasodilation assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. Intracellular cGMP increase is not involved in thyroid cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Nitric oxide-generating vasodilators and 8-bromo-cyclic guanosine monophosphate inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pros and Cons of Pharmacological Manipulation of cGMP-PDEs in the Prevention and Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. selleckchem.com [selleckchem.com]
- 15. biolog.de [biolog.de]
Validation & Comparative
A Comparative Guide to 8-Bromo-3'-guanylic acid and Other cGMP Analogs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cyclic guanosine monophosphate (cGMP) analogs is critical for designing effective experiments and developing targeted therapeutics. This guide provides a detailed comparison of 8-Bromo-3'-guanylic acid and other key cGMP analogs, supported by experimental data and detailed protocols.
Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] Its signaling pathway is primarily mediated through the activation of cGMP-dependent protein kinase (PKG).[1][2] Analogs of cGMP are invaluable tools for dissecting this pathway and hold therapeutic promise. This guide focuses on comparing the effects of this compound with other commonly used cGMP analogs.
The cGMP Signaling Pathway: A Visual Overview
The canonical cGMP signaling pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases. Activated PKG then phosphorylates downstream targets, leading to a cellular response.
Comparative Analysis of cGMP Analogs
| Analog | Target | Action | Activation Constant (Ka) / Inhibitory Constant (Ki) | Key Characteristics |
| 8-Bromo-5'-guanylic acid (8-Br-cGMP) | PKG | Activator | Ka: ~0.1-0.4 µM | Cell-permeable, more potent than cGMP. |
| 8-pCPT-cGMP | PKG | Activator | Ka: ~0.1 µM | Cell-permeable, potent PKG activator. |
| PET-cGMP | PKG | Activator | Ka: ~0.05 µM | Potent and selective activator of PKG Iβ. |
| Rp-8-Br-PET-cGMPS | PKG | Inhibitor | Ki: ~0.3 µM | Competitive inhibitor of PKG. |
| This compound | PKG (presumed) | Activator (presumed) | Data not available | Limited data available. |
Experimental Protocols
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol describes a common method for determining the activation constant (Ka) of cGMP analogs for PKG using a fluorescent peptide substrate.
Materials:
-
Recombinant human PKG (isoform of interest)
-
Fluorescently labeled peptide substrate for PKG (e.g., a derivative of VASP or a custom peptide with a PKG consensus sequence)
-
Adenosine triphosphate (ATP)
-
cGMP analog stock solutions (in appropriate solvent, e.g., DMSO or water)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.1% Brij-35)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the cGMP analogs in assay buffer.
-
In the microplate, add the recombinant PKG and the fluorescent peptide substrate to each well.
-
Add the serially diluted cGMP analogs to the wells. Include a control with no analog.
-
Incubate the plate at 30°C for 10-15 minutes to allow for binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Monitor the increase in fluorescence over time. The rate of the reaction is proportional to the PKG activity.
-
Plot the initial reaction rates against the concentration of the cGMP analog.
-
Fit the data to a dose-response curve to determine the Ka value (the concentration of the analog that produces half-maximal activation).
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of non-radiolabeled cGMP analogs to PKG by measuring their ability to displace a radiolabeled cGMP analog.
Materials:
-
Purified PKG
-
Radiolabeled cGMP analog (e.g., [³H]cGMP)
-
Non-radiolabeled cGMP analogs (including this compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the non-radiolabeled cGMP analogs in binding buffer.
-
In microcentrifuge tubes, add the purified PKG, a fixed concentration of the radiolabeled cGMP analog, and the serially diluted non-radiolabeled cGMP analogs.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled cGMP).
-
Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the non-radiolabeled competitor.
-
Fit the data to a competition binding curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The selection of a cGMP analog for research or therapeutic development requires careful consideration of its specific properties, including its potency, selectivity for PKG isoforms, and cell permeability. While 8-Bromo-5'-guanylic acid is a widely used and effective PKG activator, the properties of this compound remain less characterized. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the effects of these and other cGMP analogs, ultimately leading to a more informed selection for their specific applications. Further research is warranted to fully elucidate the pharmacological profile of 3'-substituted cGMP analogs.
References
Validation of 8-Bromo-3'-guanylic acid as a Selective PKG Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Bromo-3'-guanylic acid (8-Br-cGMP), a widely used cell-permeable cGMP analog, as a selective activator of cGMP-dependent protein kinase (PKG). Its performance is compared with other common PKG activators, supported by experimental data to aid researchers in selecting the appropriate tools for their studies of the NO/cGMP signaling pathway.
Comparative Analysis of PKG Activators
8-Br-cGMP is a valuable tool for activating PKG in cellular studies.[1][2][3] However, its selectivity and potency should be carefully considered in the context of the specific PKG isotype being studied and potential off-target effects on cAMP-dependent protein kinase (PKA). While it is more potent than the endogenous activator cGMP in activating PKG1α, other synthetic analogs like PET-cGMP and 8-pCPT-cGMP offer greater isotype selectivity for PKG I and PKG II, respectively.[4][5]
It is important to note that at higher concentrations, many cGMP analogs, including 8-Br-cGMP, can activate PKA.[4][6] This potential for cross-talk between the cGMP and cAMP signaling pathways should be considered when interpreting experimental results.[6][7]
Table 1: Quantitative Comparison of PKG Activators
| Compound | Target PKG Isotype(s) | Activation Constant (Ka) / EC50 | Selectivity Notes |
| This compound (8-Br-cGMP) | PKG I & PKG II | Ka for PKG Iβ: Similar to cGMPKa for PKG II: ~60 nMEC50 for PKG Iβ: Little effect compared to cGMPEC50 for PKG II: ~20 nM | Moderately selective for PKG II.[4] Can activate PKA at higher concentrations.[4][6] |
| cGMP (endogenous activator) | PKG I & PKG II | Ka for PKG Iβ: ~370 nMKa for PKG II: ~257 nMEC50 for PKG Iβ: ~163 nMEC50 for PKG II: ~96 nM | Natural endogenous activator. |
| PET-cGMP | Primarily PKG I | Ka for PKG Iβ: ~18 nMEC50 for PKG Iβ: ~3.8 nM | Highly selective for PKG Iβ (~40-fold more than cGMP).[4] |
| 8-pCPT-cGMP | Primarily PKG II | Ka for PKG II: ~22 nMEC50 for PKG II: ~5 nM | Most selective analog for PKG II (~19-fold more than cGMP).[4] |
Experimental Protocols
To validate the efficacy and selectivity of 8-Br-cGMP as a PKG activator, a combination of in vitro kinase assays is recommended. These assays typically measure the phosphorylation of a specific substrate by the kinase in the presence of the activator.
Protocol 1: In Vitro PKG Activity Assay (Mobility-Shift Assay)
This non-radioactive method measures the phosphorylation of a substrate peptide by PKG, leading to a change in its electrophoretic mobility.
Materials:
-
Recombinant human PKG I or PKG II
-
8-Br-cGMP and other cGMP analogs
-
Fluorescently labeled substrate peptide (e.g., a VASP-derived peptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Stop solution (e.g., EDTA)
-
Agarose gel electrophoresis system
-
Fluorescence imager
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PKG, and the fluorescently labeled substrate peptide.
-
Add varying concentrations of 8-Br-cGMP or other activators to the reaction mixture. A control with no activator should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Resolve the phosphorylated and non-phosphorylated peptides by agarose gel electrophoresis.
-
Visualize and quantify the bands using a fluorescence imager. The ratio of the phosphorylated to the total substrate represents the kinase activity.
Protocol 2: PKA Activity Assay for Selectivity Testing (ELISA-based)
To assess the selectivity of 8-Br-cGMP, its ability to activate PKA should be tested in parallel. Commercial ELISA-based kits are readily available for this purpose.
Principle: This assay uses a microplate pre-coated with a specific PKA substrate. The PKA in the sample phosphorylates the substrate, and a phospho-specific antibody conjugated to an enzyme (like HRP) is used for detection. The signal is proportional to the PKA activity.
General Procedure (refer to specific kit manual for details):
-
Prepare samples containing purified PKA catalytic subunit.
-
Add varying concentrations of 8-Br-cGMP to the wells of the substrate-coated microplate. Include a known PKA activator (e.g., cAMP) as a positive control and a no-activator control.
-
Add the PKA sample and ATP to initiate the reaction.
-
Incubate as recommended by the manufacturer.
-
Wash the plate to remove non-bound reagents.
-
Add the phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
Add the TMB substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the PKA activity based on the absorbance values and compare the activation by 8-Br-cGMP to that of cAMP.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Bio-Techne [bio-techne.com]
- 2. 8-Br-cGMP (8-Bromo-cGMP), PKG activator (CAS 51116-01-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Analog Specificity in PKG I and II [escholarship.org]
- 6. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: 8-Bromoguanosine 3',5'-cyclic Monophosphate vs. Guanosine 3',5'-cyclic Monophosphate
A Comparative Analysis of Two Key Second Messengers in Cellular Signaling Research
For researchers in drug development and cellular biology, the choice of molecular tools is paramount to the success of their investigations. This guide provides a comprehensive comparison of 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) and its parent molecule, Guanosine 3',5'-cyclic monophosphate (cGMP). While both are pivotal in the cGMP signaling pathway, their distinct physicochemical properties lead to different applications and experimental outcomes. This document will delve into their biochemical performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate molecule for their studies.
Executive Summary
8-Br-cGMP is a synthetic, brominated analog of cGMP. The addition of a bromine atom at the 8th position of the guanine ring confers several advantageous properties for research applications, most notably increased resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced cell membrane permeability. These characteristics make 8-Br-cGMP a more stable and potent tool for studying cGMP-mediated signaling pathways in intact cells compared to the transient and less permeable native cGMP.
Performance Comparison: 8-Br-cGMP vs. cGMP
The primary differences in the utility of 8-Br-cGMP and cGMP in a research setting stem from their relative stability and ability to cross the cell membrane.
| Feature | 8-Bromo-3',5'-guanylic acid (8-Br-cGMP) | 3',5'-guanylic acid (cGMP) | Key Takeaway |
| Resistance to Phosphodiesterase (PDE) Hydrolysis | Significantly more resistant to hydrolysis. The maximal rate of hydrolysis by rod phosphodiesterase is approximately 7.3 s⁻¹[1]. | Rapidly hydrolyzed by PDEs. The maximal rate of hydrolysis by rod phosphodiesterase is approximately 4000 s⁻¹[1]. | 8-Br-cGMP provides a more sustained elevation of intracellular cGMP levels, making it ideal for studying longer-term cellular responses. |
| Cell Membrane Permeability | Readily permeates cell membranes due to increased lipophilicity from the bromine substitution[2][3]. | Poorly cell-permeable due to its hydrophilic nature. | 8-Br-cGMP can be directly applied to cell cultures to study intracellular cGMP signaling without the need for transfection or cell lysis. |
| Activation of Protein Kinase G (PKG) | Potent activator of PKG. | The endogenous activator of PKG. | Both molecules effectively activate PKG, the primary effector of cGMP signaling. |
| Activation of cGMP-gated Channels | Highly potent agonist. Half-maximal activation (EC50) of retinal rod cGMP-gated channels is approximately 1.6 µM[1]. | Endogenous agonist. Half-maximal activation (EC50) of retinal rod cGMP-gated channels is approximately 17 µM[1]. | 8-Br-cGMP is a more potent activator of cGMP-gated ion channels. |
Signaling Pathways and Experimental Workflows
To visually represent the roles of these molecules and the methods used to study them, the following diagrams are provided.
cGMP Signaling Pathway
This diagram illustrates the canonical cGMP signaling pathway, highlighting the points of action for both cGMP and 8-Br-cGMP.
Experimental Workflow: Phosphodiesterase (PDE) Activity Assay
This workflow outlines the steps to compare the hydrolysis of cGMP and 8-Br-cGMP by PDEs.
Experimental Workflow: In Vitro Protein Kinase G (PKG) Activity Assay
This workflow details the procedure for assessing the activation of PKG by cGMP and 8-Br-cGMP.
Detailed Experimental Protocols
Phosphodiesterase (PDE) Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kits (e.g., PDE-Glo™ Phosphodiesterase Assay) and provides a method to measure PDE activity.
Materials:
-
Purified PDE enzyme
-
cGMP and 8-Br-cGMP substrates
-
PDE-Glo™ Reaction Buffer
-
PDE-Glo™ Termination Buffer (containing a PDE inhibitor like IBMX)
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare PDE Reaction: In a 96-well plate, add 12.5 µL of PDE-Glo™ Reaction Buffer, 6.25 µL of the PDE enzyme dilution, and 6.25 µL of either the cGMP or 8-Br-cGMP substrate solution (final concentration typically 1-10 µM).
-
Incubate: Incubate the plate at room temperature for 30-60 minutes.
-
Terminate PDE Reaction: Add 12.5 µL of PDE-Glo™ Termination Buffer to each well to stop the PDE reaction.
-
Initiate Detection Reaction: Add 12.5 µL of PDE-Glo™ Detection Solution to each well. This solution contains components that will lead to ATP consumption in proportion to the amount of remaining cyclic nucleotide.
-
Incubate: Incubate at room temperature for 20 minutes.
-
Measure Remaining ATP: Add 50 µL of Kinase-Glo® Reagent to each well.
-
Incubate: Incubate at room temperature for 10 minutes in the dark.
-
Read Luminescence: Measure the luminescence using a plate reader. The light output is inversely proportional to the PDE activity.
In Vitro Protein Kinase G (PKG) Activity Assay (Radiometric)
This protocol describes a method for measuring the activity of PKG using a radioactive isotope.
Materials:
-
Purified PKG enzyme
-
PKG peptide substrate (e.g., a synthetic peptide with a PKG consensus sequence)
-
cGMP and 8-Br-cGMP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP (10 µCi/µL)
-
100 µM ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, PKG peptide substrate (final concentration ~20 µM), and the desired concentration of either cGMP or 8-Br-cGMP.
-
Initiate Reaction: To 20 µL of the reaction mix, add 5 µL of purified PKG enzyme. Pre-incubate for 5 minutes at 30°C.
-
Start Phosphorylation: Start the reaction by adding 5 µL of a solution containing 100 µM ATP and [γ-³²P]ATP.
-
Incubate: Incubate the reaction at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of phosphocellulose paper.
-
Wash: Immediately place the paper in a beaker containing Wash Buffer. Wash the papers three times for 5 minutes each with gentle stirring to remove unreacted [γ-³²P]ATP.
-
Dry: Briefly rinse the papers with acetone and let them air dry.
-
Quantify: Place the dry paper squares into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKG activity.
Conclusion
In the comparative analysis of 8-Br-cGMP and cGMP, it is evident that the brominated analog offers significant advantages for in vitro and cell-based research. Its enhanced stability against enzymatic degradation and superior cell permeability allow for more controlled and sustained activation of the cGMP signaling pathway. While cGMP remains the essential endogenous second messenger, 8-Br-cGMP serves as a powerful and reliable tool for elucidating the intricate mechanisms of cGMP-mediated cellular processes. The choice between these two molecules will ultimately depend on the specific experimental design and research question. For studies requiring direct and prolonged stimulation of intracellular cGMP pathways in intact cells, 8-Br-cGMP is the superior choice. For in vitro biochemical assays with purified components where cell permeability is not a factor, cGMP can be a suitable and more cost-effective option.
References
- 1. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved An analog of cGMP, 8-Br-cGMP, will permeate cellular | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to STING Agonists: Evaluating 2'3'-cGAMP and its Non-Hydrolyzable Analogs in Innate Immunity Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a cornerstone of the innate immune response to cytosolic DNA, making it a highly attractive target for the development of novel cancer immunotherapies, vaccine adjuvants, and antiviral agents. The endogenous ligand for STING is 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a second messenger that potently induces the production of type I interferons (IFNs) and other pro-inflammatory cytokines. However, the therapeutic potential of natural 2'3'-cGAMP is limited by its susceptibility to hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This guide provides a comparative analysis of 2'3'-cGAMP and its leading non-hydrolyzable synthetic analogs, offering a comprehensive overview of their performance based on experimental data.
Performance Comparison of STING Agonists
Synthetic analogs of 2'3'-cGAMP have been engineered to overcome the metabolic instability of the natural ligand, leading to enhanced potency and duration of STING activation. The primary strategies for improving stability involve modification of the phosphodiester backbone, such as phosphorothioate substitution, or alterations to the ribose sugar moieties.
| Agonist | Modification | STING Binding Affinity (Kd) | IFN-β Induction (EC50) | Stability | Key Advantages |
| 2'3'-cGAMP | Natural Ligand | ~3.79 - 4.59 nM[1] | ~15 - 42 nM[2] | Low (rapidly hydrolyzed by ENPP1)[1] | Endogenous benchmark for STING activation. |
| 2'3'-cGsAsMP | Bis-phosphorothioate | Similar to 2'3'-cGAMP | ~10-fold lower than 2'3'-cGAMP | High (resistant to ENPP1 hydrolysis)[3] | Increased potency due to enhanced stability.[3] |
| Arabinose/Xylose Analogs | Sugar-modified | High affinity for mouse and human STING | Similar to 2'3'-cGAMP | High (significant resistance to ENPP1 and increased stability in human serum) | Overcomes nuclease vulnerability while maintaining high potency. |
| dd-2',3'-cGAMP | 2',3'-dideoxyribose | 0.5 µM | 7.4 µM | High (resistant to poxin cleavage) | Demonstrates potent in-cellulo STING activation, slightly better than 2'3'-cGAMP. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to comparing these agonists, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow.
Experimental Protocols
The following is a generalized protocol for comparing the potency of STING agonists in inducing a type I interferon response in human monocytic THP-1 cells.
Objective: To determine and compare the EC50 values of 2'3'-cGAMP and its non-hydrolyzable analogs for the induction of IFN-β.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
2'3'-cGAMP and non-hydrolyzable analogs
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
Part 1: Cell Culture and Treatment
-
Cell Maintenance: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Agonist Preparation: Prepare a dilution series of 2'3'-cGAMP and its analogs in serum-free medium.
-
Transfection and Stimulation: Transfect the cells with the different concentrations of STING agonists using a suitable transfection reagent according to the manufacturer's protocol. Include a vehicle-only control. Incubate for 24 hours.
Part 2: Analysis of IFN-β Secretion (ELISA)
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plates and carefully collect the cell culture supernatant.
-
ELISA: Perform the Human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Generate a standard curve and determine the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration and calculate the EC50 value for each compound using non-linear regression analysis.
Part 3: Analysis of STING Pathway Activation (Western Blot)
-
Cell Lysis: After collecting the supernatant, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the extent of pathway activation across the different agonists and concentrations.
Conclusion
The development of non-hydrolyzable analogs of 2'3'-cGAMP represents a significant advancement in the field of innate immune modulation. These synthetic agonists exhibit superior stability and, in many cases, enhanced potency compared to the natural ligand. The experimental framework provided in this guide offers a robust methodology for the head-to-head comparison of these promising therapeutic candidates, enabling researchers and drug developers to identify the most effective molecules for clinical translation. The continued exploration of novel STING agonists holds immense promise for the future of immunotherapy.
References
Specificity of 8-Bromo-3'-guanylic Acid in Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Bromo-3'-guanylic acid and related compounds to assess their specificity in binding assays. While direct quantitative data for this compound is limited, this guide draws on data from the closely related and well-studied analog, 8-Bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP), to provide insights into the potential binding characteristics of the 8-bromo-substituted guanylic acid series. The inclusion of the 8-bromo modification can significantly influence binding affinity and specificity, a critical consideration in the design of targeted molecular probes and potential therapeutic agents.
Comparative Binding Affinity
The introduction of a bromine atom at the C8 position of the guanine ring can alter the conformational preference of the nucleotide and its interaction with protein binding pockets. The available data on 8-Br-cGMP demonstrates that this modification often leads to a higher binding affinity and potency compared to its non-brominated counterpart, cGMP.
| Compound | Target Protein | Assay Type | Metric | Value | Fold Change vs. Unmodified |
| 8-Br-cGMP | Rod CNG Channels | Electrophysiology | Potency (Activation) | ~7x higher | 7 |
| 8-Br-cGMP | Cone CNG Channels | Electrophysiology | Potency (Activation) | ~18x higher | 18 |
| 8-Br-cGMP | Rod CNGA1 | Molecular Modeling | Binding Free Energy | -71.1 kcal/mol | - |
| cGMP | Rod CNGA1 | Molecular Modeling | Binding Free Energy | -78.1 kcal/mol | - |
| 8-Br-cGMP | Cone CNGA3 | Molecular Modeling | Binding Free Energy | -64.2 kcal/mol | - |
| cGMP | Cone CNGA3 | Molecular Modeling | Binding Free Energy | -78.7 kcal/mol | - |
| 8-Br-cGMP | Protein Kinase G1α (PKG1α) | Kinase Assay | Potency (Activation) | 4.3x higher | 4.3 |
Note: Data for this compound is not currently available in the public domain. The data presented for 8-Br-cGMP is for comparative purposes to infer potential trends for 8-bromo-guanosine derivatives.
One study found that 8-Bromoguanosine 2'- and 3'-phosphates bind to RNase T1 with the same affinity as the corresponding unmodified guanosine phosphates, suggesting that the effect of the 8-bromo modification is target-dependent.
Signaling Pathway Involvement
Guanosine nucleotides are central to numerous signaling pathways. A prominent example is the cGMP pathway, which is activated by nitric oxide (NO) and natriuretic peptides. This pathway plays a crucial role in regulating a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
8-Bromo-3'-guanylic Acid: A Rationale for its Use as a Negative Control in STING Signaling Studies
For researchers, scientists, and drug development professionals investigating the cGAS-STING signaling pathway, the selection of appropriate control compounds is paramount for the generation of robust and reliable data. This guide provides a comparative analysis of 8-Bromo-3'-guanylic acid as a putative negative control, contrasting its structural and functional characteristics with the canonical STING agonist, 2'3'-cGAMP.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Activation of this pathway is tightly regulated and initiated by the binding of the second messenger molecule, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), to the STING protein.[2][3][4] The unique structural features of 2'3'-cGAMP, particularly its mixed 2'-5' and 3'-5' phosphodiester bonds, are essential for high-affinity binding and subsequent conformational changes in STING that trigger downstream signaling.[3]
The Case for this compound as a Negative Control
While direct experimental data on the interaction of this compound with STING is limited, a strong scientific rationale supports its use as a negative control. This is based on a fundamental understanding of the structural requirements for STING activation.
Key Molecular Differences:
| Feature | 2'3'-cGAMP (STING Agonist) | This compound (Putative Negative Control) |
| Structure | Cyclic dinucleotide | Mononucleotide |
| Phosphodiester Bonds | Contains both 2'-5' and 3'-5' linkages | Single 3' phosphomonoester |
| Overall Conformation | A constrained cyclic structure essential for fitting into the STING binding pocket | Acyclic and highly flexible |
| Modification | Unmodified guanosine and adenosine | Bromine at the 8-position of the guanine base |
The primary reason to expect this compound to be inactive is its monomeric and acyclic nature. The STING dimer possesses a specific binding cleft that has evolved to recognize the unique shape and charge distribution of the cyclic dinucleotide 2'3'-cGAMP.[5] A simple mononucleotide like 3'-GMP lacks the necessary structural complexity to bridge the two STING protomers and induce the conformational changes required for activation.
Furthermore, while bacterial cyclic dinucleotides containing only 3'-5' phosphodiester linkages (e.g., 3'3'-cGAMP) can activate STING, they do so with significantly lower affinity compared to the endogenous mammalian ligand 2'3'-cGAMP.[3] This underscores the critical importance of the cyclic structure and the specific arrangement of phosphodiester bonds for efficient STING activation. An acyclic mononucleotide would be predicted to have an even lower, likely negligible, affinity for STING.
The presence of a bromine atom at the 8-position of the guanine ring in this compound is a common modification in nucleotide analogs. While this modification can influence the conformation of the nucleobase, it is not expected to compensate for the fundamental lack of the cyclic dinucleotide structure required for STING binding and activation.
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the context in which a control like this compound would be used, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for assessing STING activation.
Experimental Protocols
The following provides a generalized protocol for a STING activation assay using a commercially available reporter cell line, such as THP1-Dual™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.
Objective: To assess the ability of a test compound to activate the STING pathway.
Materials:
-
THP1-Dual™ cells (or similar STING reporter cell line)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
2'3'-cGAMP (positive control)
-
This compound (negative control)
-
Vehicle control (e.g., sterile water or buffer used to dissolve compounds)
-
96-well cell culture plates
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed THP1-Dual™ cells into a 96-well plate at a density of 100,000 cells per well in 180 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of 2'3'-cGAMP and this compound in the appropriate vehicle (e.g., sterile water).
-
Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Add 20 µL of the compound dilutions (or vehicle control) to the appropriate wells of the 96-well plate containing the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Reporter Assay:
-
Following the incubation period, collect 20 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 180 µL of the SEAP detection reagent to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.
-
Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (containing only medium and detection reagent) from all other readings.
-
Normalize the results to the vehicle control.
-
Plot the dose-response curves for each compound and determine the EC50 for the positive control.
-
Expected Results:
-
2'3'-cGAMP (Positive Control): Should induce a dose-dependent increase in SEAP activity, confirming that the assay is working correctly.
-
This compound (Negative Control): Should show no significant increase in SEAP activity above the vehicle control, even at high concentrations.
-
Vehicle Control: Establishes the baseline level of SEAP activity in the absence of a STING agonist.
Alternative Control Compounds
While this compound is a theoretically sound negative control, other compounds are also commonly used in STING signaling studies.
| Control Compound | Rationale for Use |
| Vehicle (e.g., water, DMSO) | The most fundamental negative control, accounting for any effects of the solvent used to dissolve the test compounds. |
| 3'3'-cGAMP | A bacterial cyclic dinucleotide that is a weak agonist of human STING. It can be used as a specificity control to differentiate between potent and weak activators.[3] |
| Inactive STING Ligand Analogs | Synthetically modified versions of 2'3'-cGAMP that are designed to be inactive. These can provide a more stringent negative control by having a similar overall chemical structure to the active compound but lacking the ability to bind or activate STING. |
Conclusion
Based on the well-established structural requirements for STING activation, this compound is a rationally designed negative control for use in STING signaling studies. Its monomeric and acyclic nature, in stark contrast to the cyclic dinucleotide structure of the natural STING agonist 2'3'-cGAMP, provides a strong basis for its predicted inactivity. When used in conjunction with a potent positive control like 2'3'-cGAMP and a vehicle control, this compound can contribute to the generation of high-quality, reproducible data in the investigation of the cGAS-STING pathway. Researchers can confidently employ this compound to ensure the specificity of their findings and to validate their experimental systems.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Bromo-3'-Guanylic Acid Analogs: Evaluating Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Bromo-3'-guanylic acid analogs, focusing on their potency and efficacy as modulators of the cyclic guanosine monophosphate (cGMP) signaling pathway. We present quantitative data, detailed experimental protocols, and a comparative analysis with other alternatives to inform research and drug development in areas such as cardiovascular disease, smooth muscle relaxation, and neuronal signaling.
Introduction to cGMP Signaling and this compound Analogs
Cyclic guanosine monophosphate (cGMP) is a crucial second messenger that mediates a wide array of physiological processes. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is a key regulator of these events. Analogs of cGMP, particularly those with substitutions at the 8-position of the guanine ring, have been instrumental as research tools and potential therapeutic agents. This compound and its cyclic form, 8-Bromo-cGMP, are well-characterized, cell-permeable activators of cGMP-dependent protein kinase (PKG), a primary effector of cGMP signaling. This guide focuses on the comparative potency and efficacy of various 8-substituted analogs.
Data Presentation: Potency and Efficacy of 8-Substituted cGMP Analogs
The potency and selectivity of 8-substituted cGMP analogs are critical for their application. The following tables summarize the activation constants (Ka) and half-maximal effective concentrations (EC50) for the activation of different PKG isoforms by various analogs.
| Analog | PKG Iβ Ka (nM) | PKG II Ka (nM) | Selectivity |
| cGMP (endogenous ligand) | 370 | 257 | - |
| 8-Bromo-cGMP | Similar to cGMP | 60 | Moderately selective for PKG II |
| 8-pCPT-cGMP | Similar to cGMP | 22 | Most selective for PKG II (~19-fold vs cGMP)[1] |
| PET-cGMP | 18 | Similar to cGMP | Most selective for PKG Iβ (~40-fold vs cGMP)[1] |
Table 1: Activation Constants (Ka) of 8-Substituted cGMP Analogs for PKG Isoforms. [1] Data obtained from microfluidic mobility-shift assays. Lower Ka values indicate higher potency.
| Analog | PKG Iβ EC50 (nM) | PKG II EC50 (nM) |
| cGMP (endogenous ligand) | 163 | 96 |
| 8-Bromo-cGMP | Little effect | 20 |
| 8-pCPT-cGMP | Little effect | 5 |
| PET-cGMP | 3.8 | 193 |
Table 2: Half-Maximal Effective Concentration (EC50) of 8-Substituted cGMP Analogs for PKG Isoforms. [1] Lower EC50 values indicate higher potency.
Comparison with Other Alternatives
The therapeutic and research applications of this compound analogs can be better understood by comparing them to other classes of compounds that also modulate the cGMP pathway.
| Class of Compound | Mechanism of Action | Examples | Key Features |
| 8-Substituted cGMP Analogs | Direct activation of cGMP-dependent protein kinase (PKG). | 8-Bromo-cGMP, 8-pCPT-cGMP, PET-cGMP | Cell-permeable, can exhibit isoform selectivity, bypass the need for sGC activation. |
| Soluble Guanylate Cyclase (sGC) Stimulators | Sensitize sGC to endogenous NO, leading to increased cGMP production. | Riociguat | Effective in the presence of some NO; synergistic with NO. |
| Soluble Guanylate Cyclase (sGC) Activators | Directly activate sGC, independent of NO. | Cinaciguat | Effective in conditions of low NO bioavailability or oxidative stress where sGC is oxidized. |
| Phosphodiesterase 5 (PDE5) Inhibitors | Inhibit the degradation of cGMP, thereby increasing its intracellular concentration. | Sildenafil, Tadalafil | Require endogenous cGMP production for their effect; widely used clinically. |
Table 3: Comparison of 8-Substituted cGMP Analogs with Other cGMP Pathway Modulators.
Experimental Protocols
Accurate evaluation of the potency and efficacy of this compound analogs relies on robust experimental methodologies. Below are detailed protocols for key experiments.
cGMP-Dependent Protein Kinase (PKG) Activity Assay (Microfluidic Mobility-Shift Assay)
This assay measures the kinase activity by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
Materials:
-
Purified recombinant PKG Iβ or PKG II
-
Fluorescently labeled peptide substrate (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)
-
8-substituted cGMP analogs (dissolved in an appropriate solvent, e.g., DMSO)
-
Microfluidic mobility-shift assay instrument
Procedure:
-
Prepare a reaction mixture containing the PKG enzyme, fluorescent peptide substrate, and the desired concentration of the 8-substituted cGMP analog in the assay buffer.
-
Initiate the kinase reaction by adding ATP to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Analyze the sample using a microfluidic mobility-shift assay instrument. The instrument separates the phosphorylated and non-phosphorylated peptide based on their charge and size, and the fluorescence signal of each is quantified.
-
Calculate the percentage of substrate conversion.
-
To determine the activation constant (Ka), perform the assay with a range of analog concentrations and fit the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This homogeneous assay format is well-suited for high-throughput screening.
Materials:
-
Purified recombinant PKG
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphoserine/threonine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC)
-
ATP
-
Assay buffer
-
8-substituted cGMP analogs
Procedure:
-
In a microplate well, combine the PKG enzyme, biotinylated peptide substrate, ATP, and the 8-substituted cGMP analog in the assay buffer.
-
Incubate to allow the kinase reaction to proceed.
-
Add the detection reagents: Europium-labeled antibody and streptavidin-APC.
-
Incubate to allow the antibody to bind to the phosphorylated biotinylated peptide, which is in turn bound by streptavidin-APC.
-
Measure the TR-FRET signal using a microplate reader. Excitation of the Europium donor will result in energy transfer to the APC acceptor if they are in close proximity (i.e., if the substrate is phosphorylated).
-
The TR-FRET signal is proportional to the kinase activity. Determine EC50 or Ka values by testing a range of analog concentrations.
Mandatory Visualizations
Caption: The NO-sGC-cGMP-PKG signaling pathway and the point of intervention for this compound analogs.
References
Independent Verification of 8-Bromoguanosine-3',5'-cyclic Monophosphate's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP), a commonly used cell-permeable analog of cyclic guanosine monophosphate (cGMP), with its parent molecule and other analogs. The information presented is supported by experimental data to facilitate independent verification and inform research decisions.
Introduction to 8-Br-cGMP
8-Bromoguanosine-3',5'-cyclic monophosphate is a synthetic derivative of cGMP, a crucial second messenger in numerous physiological processes. The addition of a bromine atom at the 8th position of the guanine ring confers two key properties: increased resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced activation of cGMP-dependent protein kinase (PKG).[1] These characteristics make 8-Br-cGMP a valuable tool for studying cGMP signaling pathways in various cellular contexts, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Comparative Biological Activity
The biological efficacy of 8-Br-cGMP is best understood through direct comparison with cGMP and other analogs. Key performance metrics include its resistance to degradation and its potency in activating downstream effectors.
Resistance to Phosphodiesterase Hydrolysis
A critical advantage of 8-Br-cGMP is its reduced susceptibility to degradation by PDEs, the enzymes responsible for breaking down cGMP and terminating its signal. This resistance leads to a more sustained elevation of cGMP levels within the cell.
| Compound | Maximal Hydrolysis Rate (s⁻¹) | Fold Resistance vs. cGMP |
| cGMP | 4000 | 1 |
| 8-Br-cGMP | 7.3 | ~548 |
| (Sp)-cGMP[S] | 3.7 | ~1081 |
| (Rp)-cGMP[S] | <0.2 | >20000 |
Table 1: Comparison of the maximal rates of hydrolysis of cGMP and its analogs by a light-activated phosphodiesterase from retinal rods. Data sourced from Zimmerman et al. (1985).[1]
Activation of Downstream Effectors
8-Br-cGMP is a potent activator of key downstream targets of the cGMP signaling pathway, including cGMP-gated ion channels and protein kinase G (PKG).
Activation of cGMP-Gated Channels:
In the context of retinal rod outer segments, 8-Br-cGMP is a highly effective agonist of the cGMP-sensitive cation channel, which is crucial for phototransduction.
| Compound | Half-maximal Activation Concentration (K_half, µM) | Potency Relative to cGMP |
| cGMP | 17 | 1 |
| 8-Br-cGMP | 1.6 | ~10.6-fold more potent |
| (Sp)-cGMP[S] | 210 | ~8-fold less potent |
| (Rp)-cGMP[S] | 1200 | ~70-fold less potent |
Table 2: Half-maximal concentrations for the activation of the nucleotide-activated conductance in excised patches of retinal rod outer segment membranes. Data sourced from Zimmerman et al. (1985).[1]
Activation of Protein Kinase G (PKG):
8-Br-cGMP is also a potent activator of PKG, a key enzyme that mediates many of the downstream effects of cGMP. According to supplier data, 8-Br-cGMP is approximately 4.3-fold more potent than cGMP in activating PKG1α. This enhanced potency, combined with its resistance to hydrolysis, makes it a powerful tool for studying PKG-dependent signaling.
Signaling Pathway and Experimental Workflows
To fully understand the biological activity of 8-Br-cGMP, it is essential to visualize its role in the broader cGMP signaling pathway and the experimental workflows used to measure its effects.
cGMP Signaling Pathway in Vascular Smooth Muscle Relaxation
Caption: cGMP signaling pathway in vascular smooth muscle relaxation.
Experimental Workflow: Phosphodiesterase Activity Assay
Caption: Generalized workflow for a phosphodiesterase activity assay.
Experimental Workflow: Protein Kinase G Activation Assay
Caption: Generalized workflow for a protein kinase G activation assay.
Detailed Experimental Protocols
Phosphodiesterase (PDE) Activity Assay (Adapted from Zimmerman et al., 1985)
Objective: To determine the rate of hydrolysis of cGMP or its analogs by a phosphodiesterase.
Materials:
-
Purified PDE
-
Reaction Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 2 mM MgCl₂)
-
cGMP or cGMP analog (e.g., 8-Br-cGMP) solution of known concentration
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
-
Reaction termination solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
Procedure:
-
Prepare the reaction mixture by combining the purified PDE and reaction buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of the cGMP analog substrate. The final substrate concentration should be varied to determine kinetic parameters.
-
Allow the reaction to proceed for a specific time period (e.g., 1-10 minutes), ensuring that substrate consumption is in the linear range.
-
Terminate the reaction by adding the reaction termination solution.
-
Neutralize the reaction mixture with the neutralizing solution.
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the remaining substrate and the product (5'-GMP or its analog).
-
Calculate the rate of hydrolysis based on the amount of product formed over time.
Protein Kinase G (PKG) Activation Assay (General Protocol)
Objective: To determine the potency (EC₅₀) of a compound in activating PKG.
Materials:
-
Purified recombinant PKG
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Specific peptide substrate for PKG (e.g., a fluorescently labeled or biotinylated peptide)
-
ATP solution
-
Test compound (e.g., 8-Br-cGMP) at various concentrations
-
Stop solution (e.g., EDTA solution)
-
Detection reagents (e.g., anti-phosphoserine/threonine antibody for ELISA, or a method to detect the phosphorylated substrate)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (8-Br-cGMP) and a positive control (cGMP).
-
In a microplate, add the kinase reaction buffer, the specific peptide substrate, and the various concentrations of the test compound or control.
-
Add the purified PKG enzyme to each well to initiate the reaction.
-
Start the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phospho-specific antibody, or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP).
-
Plot the measured signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
The experimental data clearly demonstrate that 8-Br-cGMP is a potent and stable analog of cGMP. Its significantly increased resistance to phosphodiesterase hydrolysis allows for a more sustained cellular response compared to the natural messenger. Furthermore, its enhanced potency in activating downstream effectors like cGMP-gated channels and protein kinase G makes it an invaluable tool for elucidating the intricacies of cGMP signaling pathways. Researchers and drug development professionals can confidently utilize 8-Br-cGMP to investigate the physiological and pathological roles of cGMP signaling with greater precision and control.
References
A Researcher's Guide to Selecting 8-Bromo-3'-guanylic Acid: A Comparative Framework
For researchers in pharmacology, neuroscience, and drug development, 8-Bromo-3'-guanylic acid (8-Br-cGMP) is a critical tool for studying the cyclic guanosine monophosphate (cGMP) signaling pathway. As a cell-permeable and phosphodiesterase-resistant analog of cGMP, it potently activates protein kinase G (PKG), making it an invaluable reagent for investigating downstream cellular processes. However, the purity, stability, and biological activity of 8-Br-cGMP can vary between suppliers, potentially impacting experimental outcomes and reproducibility. This guide provides a framework for a side-by-side comparison of 8-Br-cGMP from different commercial sources, empowering researchers to make informed purchasing decisions based on empirical data.
While publicly available head-to-head comparisons are scarce, this guide outlines the necessary experimental protocols to independently assess the quality of 8-Br-cGMP from various suppliers. The following sections detail methods for purity analysis, stability assessment, and functional characterization, along with templates for data presentation and visualization to aid in the comparative process.
Supplier Overview
Several well-known biochemical suppliers offer this compound, typically as a sodium salt. The most commonly cited suppliers in research literature include:
-
Cayman Chemical: Provides 8-bromo cGMP with a reported purity of ≥98%.[1]
-
Sigma-Aldrich (Merck): Offers 8-Bromoguanosine 3′,5′-cyclic monophosphate sodium salt with a purity of ≥98% as determined by HPLC.[2]
-
Calbiochem (Merck Millipore): Supplies Guanosine 3ʹ,5ʹ-cyclic Monophosphate, 8-Bromo-, Sodium Salt with a purity of ≥98% by HPLC.[3]
-
Tocris Bioscience: Lists 8-Bromo-cGMP, sodium salt with a purity of ≥98% by HPLC.
While all listed suppliers claim high purity, subtle differences in impurity profiles and stability can have significant biological consequences. Therefore, independent verification is recommended.
Data Presentation for Comparison
To facilitate a clear comparison, all quantitative data should be summarized in structured tables. Below are template tables for organizing the results from the experimental protocols that follow.
Table 1: Purity and Impurity Profile Analysis
| Supplier | Lot Number | Purity by HPLC-UV (%) | Number of Impurities Detected | Major Impurity (Area %) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Stability Assessment (Forced Degradation Study)
| Condition | Supplier A (% Degradation) | Supplier B (% Degradation) | Supplier C (% Degradation) |
| 0.1 M HCl (24h) | |||
| 0.1 M NaOH (24h) | |||
| 3% H₂O₂ (24h) | |||
| 60°C (48h) | |||
| Photostability (ICH Q1B) |
Table 3: Biological Activity - In Vitro PKG Activation
| Supplier | Lot Number | EC₅₀ (nM) | Maximum Activation (Fold Change) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to compare 8-Br-cGMP from different suppliers.
Purity and Impurity Profiling by HPLC-UV
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of 8-Br-cGMP and to detect any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 264 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the 8-Br-cGMP from each supplier in the mobile phase to a final concentration of 1 mg/mL.
-
Analysis: Inject equal volumes of each sample. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Stability Assessment via Forced Degradation
A forced degradation study is crucial for evaluating the intrinsic stability of the 8-Br-cGMP from different suppliers. This involves subjecting the compound to harsh conditions to accelerate its decomposition.
Methodology:
-
Sample Preparation: Prepare a stock solution of 8-Br-cGMP from each supplier (e.g., 1 mg/mL in water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solid powder at 60°C for 48 hours.
-
Photostability: Expose the solid powder to light according to ICH Q1B guidelines.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by the HPLC-UV method described above. Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.
Biological Activity: In Vitro Protein Kinase G (PKG) Activation Assay
The ultimate test of 8-Br-cGMP quality is its ability to activate its biological target, PKG. An in vitro kinase assay can be used to determine the concentration-dependent activation of PKG.
Methodology:
-
Reagents: Recombinant human PKG1α, a fluorescent or radioactive peptide substrate for PKG, ATP, and a suitable kinase buffer.
-
Procedure:
-
Prepare a serial dilution of 8-Br-cGMP from each supplier.
-
In a microplate, combine the recombinant PKG, the peptide substrate, and the kinase buffer.
-
Add the different concentrations of 8-Br-cGMP to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the type of substrate used (e.g., fluorescence intensity or radioactivity).
-
-
Data Analysis: Plot the kinase activity against the logarithm of the 8-Br-cGMP concentration. Use a non-linear regression to fit a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Conclusion
The selection of a high-quality chemical reagent is fundamental to the success of any research project. While suppliers of this compound generally provide a certificate of analysis with purity information, this guide provides a framework for a more rigorous, independent, and comparative assessment. By performing the outlined experiments in purity, stability, and biological activity, researchers can generate the necessary data to confidently select the most reliable source of 8-Br-cGMP for their specific experimental needs, thereby enhancing the validity and reproducibility of their findings.
References
Safety Operating Guide
Proper Disposal of 8-Bromo-3'-guanylic acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 8-Bromo-3'-guanylic acid is paramount for laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound. While specific regulations may vary by institution and region, the following procedures are based on general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a brominated organic molecule and a derivative of guanylic acid, necessitating caution.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste procedure unless explicitly classified otherwise by your institution's environmental health and safety (EHS) department.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Due to its chemical structure (a halogenated organic compound), this compound should be presumed to be a hazardous chemical waste.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect dry, solid this compound waste in a dedicated, sealed container that is compatible with the chemical.
-
Sweep up solid spills carefully to avoid generating dust and place them into the designated hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's EHS guidelines.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container.
-
Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.
-
Step 3: Storage of Chemical Waste
-
Storage Location: Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Container Integrity: Ensure the waste container is always closed, except when adding waste, to prevent spills and evaporation.
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste. This typically involves submitting a request to the Environmental Health and Safety department.
-
Professional Disposal: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.
Quantitative Data Summary
For accurate record-keeping and disposal manifests, all quantitative data related to the waste should be meticulously documented.
| Parameter | Description |
| Chemical Name | This compound |
| Physical State | Solid |
| Quantity | Specify the total mass (in grams or kilograms) or volume (in milliliters or liters) of the waste. |
| Concentration (for solutions) | Specify the concentration of this compound in the solution. |
| Date of Generation | The date the waste was first added to the container. |
| Hazard Classification | Halogenated Organic Compound (Assumed Hazardous) |
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling 8-Bromo-3'-guanylic acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 8-Bromo-3'-guanylic acid, a brominated guanosine analog. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety goggles | Nitrile gloves | Laboratory coat | N95 respirator or use of a chemical fume hood |
| Solution Preparation | Safety goggles with a face shield | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Conducting Reactions | Safety goggles with a face shield | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Waste Disposal | Safety goggles with a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Chemical fume hood |
Table 1: Recommended Personal Protective Equipment for Handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes the potential for contamination or accidental exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The container should be tightly sealed.
2. Handling and Preparation:
-
All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Ensure all labware is clean and dry before use.
3. Experimental Use:
-
Conduct all experiments involving this compound within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it is classified as hazardous waste.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.
2. Neutralization and Disposal:
-
Do not dispose of this compound down the drain.
-
For larger quantities or spills, neutralization with a reducing agent like sodium thiosulfate may be an option, but this should only be performed by trained personnel following established protocols.[2][3][4]
-
All waste must be disposed of through a certified hazardous waste management provider in accordance with local, state, and federal regulations.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, incorporating all necessary safety measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
